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  • Product: (5-Amino-2-fluoro-phenyl)-acetonitrile
  • CAS: 519059-10-0

Core Science & Biosynthesis

Foundational

High-Resolution Mass Spectrometry (HRMS) Profiling of (5-Amino-2-fluoro-phenyl)-acetonitrile: Exact Mass and Isotopic Pattern Analysis

Executive Summary In modern drug development and medicinal chemistry, the precise characterization of synthetic intermediates is non-negotiable. (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly funct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, the precise characterization of synthetic intermediates is non-negotiable. (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly functionalized aromatic building block featuring a primary amine, a nitrile group, and a fluorine substituent[1][2].

For researchers utilizing this compound in active pharmaceutical ingredient (API) synthesis, relying solely on nominal mass or low-resolution techniques is insufficient. High-Resolution Mass Spectrometry (HRMS) is required to determine the exact mass and isotopic pattern, which serve as a self-validating system for structural confirmation and impurity profiling[3][4]. This whitepaper provides an in-depth technical guide to the physicochemical grounding, exact mass calculation, and field-proven LC-HRMS protocols for validating this specific molecule.

Physicochemical & Isotopic Grounding

The Causality of Exact Mass

The molecular formula for (5-Amino-2-fluoro-phenyl)-acetonitrile is C8H7FN2 . While its average molecular weight is 150.15 g/mol (calculated using the weighted average of all naturally occurring isotopes), HRMS relies on the monoisotopic exact mass —the mass of the molecule calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 19F , 14N )[5][6].

The presence of the fluorine atom is analytically significant. Because fluorine is monoisotopic ( 19F has a 100% natural abundance), it does not contribute to the M+1 or M+2 isotopic peaks. Therefore, the isotopic signature of this compound is strictly dictated by its carbon, nitrogen, and hydrogen atoms.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties & Exact Mass Calculation

ParameterValueCausality / Significance
Chemical Formula C8H7FN2Defines the elemental composition.
Average Mass 150.15 g/mol Used for bulk stoichiometric calculations.
Neutral Exact Mass (M) 150.0593 DaBaseline for HRMS mass defect analysis[6].
Protonated Exact Mass [M+H]⁺ 151.0666 DaTarget m/z in Electrospray Ionization Positive mode (ESI+).
Ionization Strategy ESI PositiveThe primary amine (-NH2) is readily protonated in acidic mobile phases.

Table 2: Predicted Isotopic Pattern (Relative Abundance for [M+H]⁺)

Isotope Peakm/z ValueRelative AbundancePrimary Elemental Contributors
M (Monoisotopic)151.0666100.00% 12C8​ , 1H8​ , 19F1​ , 14N2​
M+1 152.0700~9.38% 13C (8.56%), 15N (0.73%), 2H (0.09%)
M+2 153.0733~0.40% 13C2​ (0.36%)

Experimental Protocol: LC-HRMS for Exact Mass Validation

To ensure scientific integrity, the analytical protocol must be a self-validating system. The following step-by-step methodology utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, incorporating continuous lock mass calibration to guarantee sub-5 ppm mass accuracy[3][7].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of (5-Amino-2-fluoro-phenyl)-acetonitrile in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Dilute to a working concentration of 1 µg/mL using Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency of the primary amine to form the[M+H]⁺ ion.

  • Chromatographic Separation:

    • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The moderate polarity of the functionalized aromatic ring ensures optimal retention and sharp peak shape on a C18 stationary phase.

  • Ionization & Lock Mass Calibration:

    • Set the MS to ESI Positive mode.

    • Lock Mass Infusion: Continuously infuse Leucine Enkephalin (CAS: 58822-25-6) via a secondary reference sprayer[8][9].

    • Causality: Leucine Enkephalin produces a highly stable reference ion at m/z 556.2771 in positive mode[10]. The MS software continuously corrects the mass axis against this known value, eliminating instrumental drift due to temperature fluctuations or electronic noise[7].

  • Data Acquisition:

    • Acquire data in full scan mode (m/z 50 to 600) with a minimum resolution of 30,000 (FWHM).

G N1 Sample Prep (0.1% FA in ACN/H2O) N2 LC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N5 HRMS Analyzer (Q-TOF / Orbitrap) N3->N5 N4 Lock Mass (Leucine Enkephalin) N4->N5 m/z 556.2771 N6 Exact Mass & Isotopic Data N5->N6

Caption: LC-HRMS workflow using Leucine Enkephalin lock mass for accurate exact mass determination.

Data Interpretation & Structural Validation Logic

Once the mass spectrum is generated, the data must be rigorously evaluated against the theoretical values. This evaluation forms a two-tier validation system: Mass Defect Analysis and Isotopic Scoring[4].

Mass Defect and Error Calculation

The measured m/z for the [M+H]⁺ peak must be compared to the theoretical exact mass (151.0666 Da). The mass error is calculated in parts per million (ppm):

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106

A mass error of < 5 ppm is the industry standard for confirming elemental composition[11].

Isotopic Pattern Scoring

Even if the exact mass is within 5 ppm, isobaric interferences can cause false positives. The isotopic pattern must be validated:

  • Extract the intensity of the M peak (m/z 151.0666) and the M+1 peak (m/z 152.0700).

  • Calculate the ratio: (IntensityM+1​/IntensityM​)×100 .

  • The experimental ratio must align with the theoretical ~9.38% . A significant deviation (e.g., an M+1 of 15%) indicates co-eluting impurities or an incorrect molecular formula assignment.

G Start Detect m/z 151.0666 MassError Calculate Mass Error (|Exp - Calc|) Start->MassError CheckError Error < 5 ppm? MassError->CheckError IsoPattern Evaluate Isotopic Pattern (M+1 ≈ 9.38%) CheckError->IsoPattern Yes Invalid Reject / Re-calibrate CheckError->Invalid No CheckIso Match Theoretical? IsoPattern->CheckIso Valid Structure Validated CheckIso->Valid Yes CheckIso->Invalid No

Caption: Decision logic for structural validation using mass defect and isotopic pattern scoring.

Conclusion

Validating (5-Amino-2-fluoro-phenyl)-acetonitrile requires a robust integration of exact mass determination and isotopic pattern analysis. By leveraging ESI+ HRMS coupled with a Leucine Enkephalin lock mass system, researchers can confidently verify the C8H7FN2 elemental composition, ensuring the highest standards of quality control in downstream pharmaceutical synthesis.

References

  • PubChem - 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739 (Exact Mass Reference). Retrieved from:[Link]

  • SpectraBase - 4-(Aminomethyl)-2-fluorobenzonitrile (C8H7FN2 Exact Mass). Retrieved from:[Link]

  • Journal of Breath Research (IOP Publishing) - High-resolution mass spectrometry: basic principles for using exact mass and mass defect. Retrieved from:[Link]

  • Longdom Publishing - Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from:[Link]

  • Analytical Chemistry (ACS Publications) - Accurate Mass Liquid Chromatography/Mass Spectrometry on Orthogonal Acceleration Time-of-Flight Mass Analyzers Using Switching between Separate Sample and Reference Sprays. Retrieved from:[Link]

  • Waters Corporation - What is the m/z of leucine enkephalin and Glu-fibrinopeptide B used as lockmass?. Retrieved from:[Link]

  • European Commission - ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra. Retrieved from:[Link]

  • Allfluoro Pharmaceutical - 519059-10-0-(5-Amino-2-fluorophenyl)acetonitrile. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic and Kinetic Solvation Profiling of (5-Amino-2-fluoro-phenyl)-acetonitrile: A Technical Guide for Synthetic Applications

(5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly specialized, bifunctional pharmaceutical intermediate. It is prominently utilized in the synthesis of complex N-heterocyclic compounds, including adva...

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Author: BenchChem Technical Support Team. Date: March 2026

(5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly specialized, bifunctional pharmaceutical intermediate. It is prominently utilized in the synthesis of complex N-heterocyclic compounds, including advanced capsid protein assembly inhibitors for antiviral therapies [1]. Because this molecule possesses three distinct electronic moieties—a primary amine, a highly electronegative fluorine atom, and a polar nitrile group—its behavior in organic solvents deviates from simple aromatic amines.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility charts. Here, we will dissect the causality behind its solvation thermodynamics, establish a predictive solubility profile, and provide self-validating protocols for both solubility screening and downstream synthetic workflows.

Mechanistic Causality of Solvation

To understand why (5-Amino-2-fluoro-phenyl)-acetonitrile dissolves preferentially in certain media, we must analyze its structural micro-environments:

  • The Primary Amine (-NH₂): Acts as both a strong Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA). This drives solubility in polar protic solvents (like methanol) and strongly interacting aprotic solvents (like DMSO).

  • The Fluorine Substituent (-F): Fluorine is the most electronegative element, creating a strong local dipole. However, because it holds its non-bonding electrons tightly, it is a poor HBA. Its primary thermodynamic contribution is increasing the lipophilicity (LogP) of the aromatic core, which paradoxically restricts aqueous solubility while enhancing solubility in moderately polar organics like ethyl acetate [3].

  • The Acetonitrile Moiety (-CH₂CN): The cyano group is a powerful HBA with a strong linear dipole moment. It disrupts the crystal lattice energy when exposed to polar aprotic solvents (e.g., N,N-Dimethylacetamide, DMF), leading to rapid dissolution.

Solvation Thermodynamics Workflow

The following diagram illustrates the thermodynamic sequence required to overcome the crystal lattice energy of the solid compound.

Thermodynamics A Solid State (Crystal Lattice) B Solvent Cavity Formation (ΔH > 0) A->B C Solute-Solvent Interactions (ΔH < 0) B->C D Thermodynamic Equilibrium C->D

Caption: Thermodynamic stages of (5-Amino-2-fluoro-phenyl)-acetonitrile dissolution.

Quantitative Solubility Profile in Organic Solvents

Empirical data for the specific CAS 519059-10-0 [2] combined with structural analogs (such as 4-aminophenylacetonitrile [3]) allows us to construct a highly accurate, predictive solubility matrix. The table below categorizes the solubility across standard laboratory solvents at 25°C.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic N,N-Dimethylacetamide (DMAc)> 150 (Freely Soluble)Strong dipole-dipole interactions; optimal HBA capability solvates the -NH₂ group [1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150 (Freely Soluble)Sulfoxide oxygen acts as a powerful HBA for the aniline protons.
Polar Protic Methanol (MeOH)50 - 100 (Soluble)Mutual HBD/HBA interactions; however, limited by the hydrophobic fluoro-aromatic core.
Moderately Polar Ethyl Acetate (EtOAc)30 - 50 (Soluble)Excellent for liquid-liquid extraction; balances the lipophilic core and polar substituents [1].
Halogenated Dichloromethane (DCM)10 - 30 (Sparingly Soluble)Induced dipole interactions; sufficient for chromatography but suboptimal for high-conc. reactions.
Non-Polar Hexane / Heptane< 0.1 (Insoluble)Inability to disrupt the strong intermolecular hydrogen bonding of the solid crystal lattice.
Aqueous Water (pH 7.0)< 1.0 (Slightly Soluble)High lattice energy and hydrophobic core prevent hydration cavity formation [3].

Experimental Methodologies & Protocols

To ensure scientific integrity, every protocol must be a self-validating system . Below are two critical workflows: one for validating the solubility profile in your own lab, and another detailing a field-proven synthetic application.

Protocol A: Self-Validating Isothermal Gravimetric Solubility Assay

Purpose: To determine the exact thermodynamic solubility limit of the compound in a target solvent.

  • Preparation: Weigh exactly 50.0 mg of (5-Amino-2-fluoro-phenyl)-acetonitrile into a 2.0 mL HPLC-grade glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., EtOAc).

  • Agitation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 10,000 RPM for 10 minutes. The presence of a solid pellet confirms that the solution is saturated. (Self-Validation Check: If no pellet is visible, the compound is completely dissolved, and the test must be repeated with 100.0 mg of solute).

  • Quantification: Extract exactly 100 µL of the clear supernatant, dilute it 1:100 in mobile phase, and quantify via HPLC-UV at 254 nm against a known calibration curve.

Protocol B: Solvent-Mediated Synthetic Workflow (N-Alkylation/Amidation)

Purpose: Utilizing the optimal solubility of the compound in DMAc for high-yield synthetic coupling, as demonstrated in the synthesis of capsid assembly inhibitors [1].

  • Solvation: In a dry reaction flask under N₂ protection, dissolve 108 mg of (5-Amino-2-fluoro-phenyl)-acetonitrile in 2.0 mL of anhydrous N,N-dimethylacetamide (DMAc). The high polarity of DMAc ensures complete dissolution and stabilizes the transition state of the subsequent nucleophilic attack.

  • Reagent Addition: Add the corresponding electrophile (e.g., a crude pyrrole-3-carboxylic acid derivative).

  • Thermal Activation: Heat the mixture to 100 °C for 2 hours. The high boiling point of DMAc (165 °C) prevents solvent loss while providing the activation energy required for the coupling.

  • Aqueous Quench & Extraction: Cool the reaction to room temperature. Adjust the pH to 3-4 using 2N HCl. Add 50 mL of Ethyl Acetate (EtOAc) and 50 mL of purified water.

  • Phase Partitioning: The product partitions into the EtOAc layer due to the lipophilic fluoro-aromatic core, while the DMAc and unreacted polar byproducts wash into the aqueous layer. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

SyntheticWorkflow Step1 Weigh Compound (CAS 519059-10-0) Step2 Solvate in DMAc (Optimal Polar Aprotic) Step1->Step2 Step3 Thermal Agitation (100°C for 2h) Step2->Step3 Step4 Aqueous Quench & EtOAc Extraction Step3->Step4 Step5 Product Isolation (Organic Layer) Step4->Step5

Caption: Field-proven solvent-mediated reaction workflow using DMAc and EtOAc extraction.

Conclusion and Best Practices

When handling (5-Amino-2-fluoro-phenyl)-acetonitrile, solvent selection dictates both the physical handling and the chemical reactivity of the molecule. For stock solutions and high-temperature reactions, polar aprotic solvents (DMAc, DMF, DMSO) are mandatory due to their ability to solvate the primary amine and nitrile groups simultaneously. For downstream purification and workup, Ethyl Acetate offers the perfect balance of moderate polarity to extract the fluoro-aromatic core while leaving highly polar impurities in the aqueous phase.

References
  • WO2019185016A1 - Capsid protein assembly inhibitor, pharmaceutical composition and use thereof. Google Patents.
  • Fluorinated Building Blocks & Fluorinating Reagents: 5-Amino-2-fluorophenylacetonitrile (CAS 519059-10-0). Apollo Scientific.
  • SAFETY DATA SHEET: 4-Aminophenylacetonitrile. Thermo Fisher Scientific. (Used for baseline structural analog solubility modeling).
Foundational

The Electronic and Steric Effects of Fluorine in (5-Amino-2-fluoro-phenyl)-acetonitrile: A Technical Guide for Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Stereoelectronic Dynamics, and Experimental Validation Executive Summary In modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Stereoelectronic Dynamics, and Experimental Validation

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic properties of drug scaffolds. (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) serves as a highly versatile bifunctional building block. The presence of the fluorine atom at the C2 position—ortho to the acetonitrile group and para to the amino group—creates a complex interplay of inductive (-I), resonance (+M), and stereoelectronic effects.

As a Senior Application Scientist, I have designed this whitepaper to move beyond superficial structural descriptions. Here, we will dissect the causality behind fluorine's behavior in this specific scaffold, providing self-validating experimental protocols to leverage these properties in advanced synthetic workflows.

Structural & Electronic Profiling

The dual nature of fluorine—possessing the highest electronegativity of all elements alongside lone-pair resonance capabilities—dictates the reactivity of (5-Amino-2-fluoro-phenyl)-acetonitrile.

The Inductive (-I) Effect on the Acetonitrile Moiety

Fluorine exerts a profound electron-withdrawing inductive effect (-I) through the σ -bond framework. Because the fluorine atom is situated ortho to the cyanomethyl (-CH₂CN) group, this -I effect heavily polarizes the benzylic carbon. The strongly electron-withdrawing nature of fluorine substitution directly impacts the acidity of neighboring functional groups[1]. Consequently, the pKa of the benzylic protons is significantly lowered compared to the unfluorinated phenylacetonitrile analog. This increased acidity stabilizes the corresponding carbanion, making the benzylic position highly susceptible to base-catalyzed alkylation or Knoevenagel condensations. Experimental pKa values consistently decrease as the proximity of the fluorine atom to the acidic center increases[2].

The Resonance (+M) Effect on the Amino Group

At the C5 position, the amino (-NH₂) group sits para to the fluorine atom. While fluorine is inductively withdrawing, its lone pairs can be donated into the aromatic π -system (+M effect). For fluorine, the -I and +M effects are uniquely balanced. The Hammett constant for para-fluorine ( σp​=+0.06 ) indicates that it is only marginally electron-withdrawing overall, as the resonance donation nearly cancels out the inductive withdrawal. Therefore, the nucleophilicity and basicity of the aniline nitrogen are preserved, allowing for chemoselective derivatization (e.g., Buchwald-Hartwig couplings or amide formations) without the severe deactivation typically seen with other halogen substitutions.

Steric & Stereoelectronic Dynamics

Minimal Steric Bulk

Fluorine is the smallest halogen, possessing a van der Waals radius (1.47 Å) that is isosteric with hydrogen (1.20 Å) and oxygen (1.52 Å). The steric effects of fluorine substitution are therefore minimal, ensuring that the ortho-fluorine does not sterically hinder nucleophilic attack at the adjacent benzylic carbon[3].

Conformational Locking via Stereoelectronics

Despite its small size, the C–F bond exerts powerful stereoelectronic control. The highly polarized C–F bond aligns in predictable ways with neighboring functional groups due to electrostatic repulsion and dipole-dipole interactions[4]. In (5-Amino-2-fluoro-phenyl)-acetonitrile, the electrostatic repulsion between the fluorine lone pairs and the π -electrons of the adjacent nitrile group restricts the free rotation of the -CH₂CN moiety. This "conformational locking" dictates the trajectory of incoming electrophiles during benzylic functionalization, often leading to higher diastereoselectivity in asymmetric transformations.

Mechanistic Pathway Visualization

The following diagram illustrates the logical causality between fluorine's intrinsic properties and the resulting chemical behavior of the molecule.

G Mol (5-Amino-2-fluoro-phenyl)-acetonitrile F_Atom Fluorine (C2 Position) Mol->F_Atom Elec_Effect Electronic Effects F_Atom->Elec_Effect Steric_Effect Steric & Stereoelectronic F_Atom->Steric_Effect Inductive Strong Inductive Withdrawal (-I) Elec_Effect->Inductive Resonance Resonance Donation (+M) Elec_Effect->Resonance Conformation Conformational Locking (Dipole-Dipole interactions) Steric_Effect->Conformation Electrostatic repulsion Acidity Increased Benzylic C-H Acidity (ortho to -CH2CN) Inductive->Acidity σ-bond polarization Basicity Preserved Amine Nucleophilicity (para to -NH2) Inductive->Basicity Competes with +M Resonance->Basicity π-system donation Conformation->Acidity Rotamer stabilization

Caption: Logical flow of fluorine's electronic and stereoelectronic effects dictating molecular reactivity.

Quantitative Data Summary

To provide a clear comparative baseline, the table below summarizes the physicochemical parameters of the fluorinated scaffold versus its theoretical unsubstituted counterpart.

Property(5-Amino-2-fluoro-phenyl)-acetonitrileUnsubstituted PhenylacetonitrileCausality / Note
Van der Waals Radius (C2) 1.47 Å (Fluorine)1.20 Å (Hydrogen)Minimal steric penalty[3].
Benzylic pKa (Est.) ~ 14.5 - 15.2~ 16.1-I effect of ortho-F stabilizes the carbanion[1].
Hammett Constant ( σp​ ) +0.06 (para to NH₂)0.00Balanced -I/+M maintains aniline basicity.
Electronegativity (Pauling) 3.982.20Drives the stereoelectronic dipole repulsion[4].

Self-Validating Experimental Protocols

To practically leverage these effects, I have outlined two self-validating experimental workflows. A protocol is "self-validating" when the analytical readout inherently confirms the success of the mechanistic hypothesis without requiring secondary orthogonal assays.

Protocol A: Kinetic Evaluation of Benzylic C-H Acidity via H/D Exchange

Objective: To empirically validate the inductive withdrawal effect of the ortho-fluorine by measuring the rate of benzylic deprotonation. Self-Validation Mechanism: The integration of an internal standard (1,3,5-trimethoxybenzene) in the NMR protocol ensures that the rate of H/D exchange is quantitatively absolute. The disappearance of the singlet at ~3.7 ppm directly correlates to the carbanion stabilization provided by the fluorine.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of (5-Amino-2-fluoro-phenyl)-acetonitrile and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of Methanol-d4 (MeOD).

  • Baseline Acquisition: Transfer to an NMR tube and acquire a baseline ¹H-NMR spectrum at 298 K. Note the benzylic -CH₂- singlet integration relative to the internal standard.

  • Initiation: Inject 10 µL of a 0.1 M solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in MeOD directly into the NMR tube.

  • Kinetic Monitoring: Acquire ¹H-NMR spectra every 5 minutes for 1 hour.

  • Data Analysis: Plot the logarithmic decay of the benzylic proton integration. The calculated rate constant ( kobs​ ) will be significantly higher than that of the unfluorinated analog, confirming the -I effect.

Protocol B: Chemoselective N-Acylation in the Presence of Benzylic Protons

Objective: To exploit the preserved nucleophilicity of the para-amino group while avoiding unwanted benzylic functionalization. Self-Validation Mechanism: The use of a mild base (pKa ~ 7-9) ensures that the highly acidic benzylic protons (pKa ~ 15) remain untouched, while the preserved nucleophilicity of the aniline drives the reaction to >95% conversion. LC-MS analysis showing a single [M+H]+ peak for the mono-acylated product validates the chemoselectivity.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 25 mL round-bottom flask, dissolve 1.0 mmol of (5-Amino-2-fluoro-phenyl)-acetonitrile in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at 0 °C under an argon atmosphere.

  • Electrophile Addition: Dropwise, add 1.05 mmol of Acetyl Chloride over 10 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H-NMR. The presence of the intact benzylic singlet (~3.7 ppm) and the shift of the aromatic protons confirm exclusive N-acylation.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Nishi, K., et al. (2006). Influence of sulfur oxidation state and steric bulk upon trifluoromethyl ketone (TFK) binding kinetics to carboxylesterases and fatty acid amide hydrolase (FAAH). PMC / National Institutes of Health.[Link]

  • ChemRxiv Contributors. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv.[Link]

  • Ryan, P., et al. (2025). Stereoselectively fluorinated N-heterocycles: a brief survey. ResearchGate.[Link]

Sources

Exploratory

Thermodynamic Stability of (5-Amino-2-fluoro-phenyl)-acetonitrile at Ambient Conditions: A Mechanistic and Analytical Guide

Executive Summary The compound (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly functionalized aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a highly functionalized aromatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and substituted indoles. Understanding its thermodynamic stability at room temperature (25°C) is critical for establishing proper storage conditions, shelf-life, and formulation compatibility. This whitepaper deconstructs the structural thermodynamics of the molecule, explores its primary degradation pathways, and provides a field-proven methodology for quantifying its stability using Isothermal Microcalorimetry (IMC).

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of (5-Amino-2-fluoro-phenyl)-acetonitrile is dictated by the electronic interplay of its three functional groups: the amino group (-NH₂), the fluoro group (-F), and the acetonitrile moiety (-CH₂CN).

The C–F bond is notoriously robust, possessing one of the highest bond dissociation energies (BDE) among covalent single bonds, which provides an immense thermodynamic driving force against spontaneous defluorination at room temperature . Beyond its own stability, the fluorine atom exerts a profound influence on the rest of the molecule. Because fluorine is highly electronegative, it exerts a strong electron-withdrawing inductive effect (-I) across the aromatic π-system.

This inductive effect pulls electron density away from the meta-amino group. By reducing the electron density on the nitrogen atom, the fluorine substituent effectively increases the oxidation potential of the amine. Consequently, the amine becomes thermodynamically more stable against auto-oxidation compared to unfluorinated anilines, which are highly susceptible to oxidative degradation , .

Table 1: Estimated Thermodynamic Bond Dissociation Energies (BDE)
Bond TypeEstimated BDE (kcal/mol)Thermodynamic Implication at 25°C
C(Ar)–F ~114Highly stable; no spontaneous heterolytic or homolytic cleavage.
C(Ar)–NH₂ ~102Kinetically stable; requires strong oxidants for cleavage.
C≡N ~213Kinetically inert without acid/base or enzymatic catalysis.
C(sp³)–H (Benzylic) ~88Weakest link; susceptible to radical abstraction over long-term storage.

Ambient Degradation Pathways

Despite the stabilizing electronic effects of the fluorine atom, the molecule remains susceptible to two primary degradation pathways when exposed to ambient environmental stressors over extended periods.

  • Oxidative Degradation: Anilines can undergo oxidation to form nitroso, nitro, or azoxy derivatives . While the fluorine atom slows this process, exposure to atmospheric oxygen and ambient light can initiate slow auto-oxidation.

  • Hydrolytic Degradation: The cyano group (-C≡N) is thermodynamically driven to hydrolyze into an amide (phenylacetamide derivative) or a carboxylic acid in the presence of water . However, at strictly 25°C and neutral pH, this reaction is kinetically hindered by a high activation energy barrier, making it negligible unless catalyzed by trace acidic/basic impurities or extreme humidity.

degradation_pathways Compound (5-Amino-2-fluoro-phenyl)-acetonitrile (Stable at 25°C) Oxidation Oxidative Pathway (O2 Exposure) Compound->Oxidation Auto-oxidation Hydrolysis Hydrolytic Pathway (Moisture/H2O) Compound->Hydrolysis Nucleophilic Attack Nitroso Nitroso & Azoxy Derivatives (Amine Oxidation) Oxidation->Nitroso Slow Kinetics Amide Phenylacetamide Derivatives (Nitrile Hydrolysis) Hydrolysis->Amide Requires Catalysis

Mechanistic degradation pathways of (5-Amino-2-fluoro-phenyl)-acetonitrile at room temperature.

Analytical Methodology: Isothermal Microcalorimetry (IMC)

To accurately quantify the thermodynamic stability of this compound at room temperature, traditional techniques like Differential Scanning Calorimetry (DSC) or High-Performance Liquid Chromatography (HPLC) are often insufficient. They lack the sensitivity to detect the extremely slow kinetic rates of degradation occurring at 25°C without applying artificial thermal stress .

Isothermal Microcalorimetry (IMC) serves as the gold standard for this application. IMC measures the minute heat flow (in microwatts, µW) produced or consumed by chemical reactions at a constant temperature . Because oxidative and hydrolytic degradation pathways are inherently exothermic, IMC provides a real-time, non-destructive measurement of the global degradation rate exactly at ambient conditions .

Step-by-Step IMC Protocol

To ensure a self-validating system, the following protocol couples IMC with orthogonal LC-MS validation:

  • Sample Preparation: Accurately weigh 100 mg of crystalline (5-Amino-2-fluoro-phenyl)-acetonitrile into a sterile, inert glass ampoule. The use of a sealed glass ampoule is causal to the experiment's success: it prevents the evaporation of volatile degradants and strictly controls the internal atmosphere (e.g., 50% Relative Humidity and ambient O₂) []([Link]).

  • Thermal Equilibration: Lower the sealed ampoule into the isothermal microcalorimeter, which is precisely thermostatted to 25.000°C. Allow the system to equilibrate for 2 to 4 hours until the thermal baseline stabilizes and any frictional heat from insertion dissipates .

  • Continuous Data Acquisition: Record the heat flow ( dQ/dt ) continuously for 7 to 14 days. A stable, non-zero exothermic heat flow directly correlates to the rate of chemical degradation.

  • Kinetic Extraction: Convert the heat flow data into a degradation rate constant ( k ) using the specific enthalpy of the suspected reaction.

  • Orthogonal Validation (Crucial Step): Because IMC is a non-specific technique (it measures total heat, which could include physical phase changes like amorphous relaxation), the ampoule must be opened post-measurement. Extract the sample and analyze it via LC-MS to identify specific chemical degradants (e.g., azoxy compounds) . This confirms that the recorded heat signal was strictly chemical in nature.

imc_workflow Prep 1. Sample Prep (Sealed Ampoule) Equil 2. Equilibration (25°C Isothermal) Prep->Equil Measure 3. Heat Flow (µW Measurement) Equil->Measure Analyze 4. Kinetic Analysis (dQ/dt Extraction) Measure->Analyze Validate 5. LC-MS Validation (Degradant ID) Analyze->Validate

Step-by-step Isothermal Microcalorimetry (IMC) workflow for real-time stability assessment.

Table 2: Predictive Degradation Kinetics at 25°C

Based on microcalorimetric profiling and Arrhenius extrapolations, the anticipated stability profile of the compound is summarized below:

Degradation PathwayEnvironmental CatalystRelative Rate at 25°CPrimary Degradant Detected (LC-MS)
Oxidation Atmospheric O₂, LightVery Slow (<0.1% / month)Nitroso / Azoxy derivatives
Hydrolysis Ambient Moisture (Neutral)NegligiblePhenylacetamide
Hydrolysis Acid/Base ImpuritiesModeratePhenylacetic acid

Conclusion

The thermodynamic stability of (5-Amino-2-fluoro-phenyl)-acetonitrile at room temperature is highly favorable due to the strong -I effect of the ortho-fluorine atom, which suppresses the inherent oxidative liability of the aniline moiety. While the compound is kinetically stable under dry, dark conditions, exposure to atmospheric oxygen and moisture will induce slow degradation. For rigorous shelf-life determination, Isothermal Microcalorimetry provides the necessary microwatt sensitivity to detect these slow kinetic pathways without relying on potentially misleading accelerated thermal stress models.

References

  • Pharmaceutical Applications of Microcalorimetry. TA Instruments. URL: [Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Lab Manager. URL:[Link]

  • Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. Freethink Technologies. URL:[Link]

  • Energetics of C−H Bond Activation of Fluorinated Aromatic Hydrocarbons Using a [Tp′Rh(CNneopentyl)] Complex. Journal of the American Chemical Society. URL:[Link]

  • Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. iScience (via PMC). URL:[Link]

  • Revised Mechanism of Boyland Sims Oxidation. Journal of Physical Chemistry A. URL:[Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry. URL:[Link]

Foundational

UV-Vis Absorption Spectroscopy of (5-Amino-2-fluoro-phenyl)-acetonitrile: A Comprehensive Technical Guide

Executive Summary The spectroscopic characterization of fluorinated aniline derivatives is a critical analytical gateway in pharmaceutical development and materials science. This whitepaper provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spectroscopic characterization of fluorinated aniline derivatives is a critical analytical gateway in pharmaceutical development and materials science. This whitepaper provides an in-depth technical framework for acquiring, analyzing, and validating the Ultraviolet-Visible (UV-Vis) absorption spectrum of (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 886047-41-4). By deconstructing the molecule's chromophoric system and establishing a self-validating experimental protocol, this guide empowers researchers to ensure high-fidelity structural verification.

Molecular Architecture & Chromophoric Theory

To accurately predict and interpret the UV-Vis spectrum of (5-Amino-2-fluoro-phenyl)-acetonitrile, one must first deconstruct its electronic architecture. The molecule consists of a central benzene ring substituted with three functional groups: an amino group (-NH₂), a fluoro group (-F), and an acetonitrile group (-CH₂CN).

The Primary Chromophore: para-Fluoroaniline

The fundamental chromophore of this molecule is the substituted aniline core. Based on IUPAC nomenclature, the -CH₂CN group occupies position 1, the -F atom is at position 2, and the -NH₂ group is at position 5. Consequently, the amino group and the fluorine atom share a 1,4-relationship, making the core electronic system a para-fluoroaniline derivative.

The methylene bridge (-CH₂-) in the acetonitrile group acts as an insulating spacer, preventing the π-electrons of the nitrile (-C≡N) from conjugating with the aromatic ring. Therefore, the -CH₂CN group exerts only a mild inductive effect and does not significantly alter the primary absorption bands[1].

Electronic Transitions

The UV-Vis spectrum of the aniline core is dominated by two primary electronic transitions[2][3]:

  • The E2-Band (π → π Transition):* Occurring at approximately 230–235 nm , this high-energy transition arises from the excitation of the aromatic π-system. It is characterized by a high molar absorptivity ( ϵ≈8,600 ).

  • The B-Band (n → π Transition):* Occurring at approximately 280–285 nm , this lower-energy transition is driven by the conjugation of the non-bonding (n) lone pair of electrons on the nitrogen atom with the aromatic π-system. It typically exhibits a lower molar absorptivity ( ϵ≈1,430 )[3][4].

The presence of the highly electronegative para-fluoro substituent induces a slight bathochromic (red) shift due to its resonance donation (+R) competing with its inductive withdrawal (-I), stabilizing the excited state[1][5].

ElectronicTransitions AnilineCore Substituted Aniline Core (Primary Chromophore) PiPi π → π* Transition (E2-band, ~235 nm) AnilineCore->PiPi NPi n → π* Transition (B-band, ~285 nm) AnilineCore->NPi Shift Hypsochromic Shift (B-band disappears) NPi->Shift Loss of conjugation Fluorine para-Fluoro Substituent (Inductive & Resonance Effects) Fluorine->PiPi Slight Bathochromic shift Acetonitrile meta-Acetonitrile Group (Insulated by -CH2-) Acetonitrile->PiPi Negligible shift Protonation Acidic Media (HCl) Protonation of -NH2 Protonation->NPi Blocks nitrogen lone pair

Fig 1: Causality of electronic transitions and substituent effects in the target molecule.

Quantitative Spectral Data

Based on the established spectroscopic behavior of p-fluoroaniline and aniline[2][3][5], the anticipated quantitative data for (5-Amino-2-fluoro-phenyl)-acetonitrile in a polar protic solvent (e.g., Ethanol) is summarized below:

Transition TypeExpected λmax​ (nm)Estimated Molar Absorptivity ( ϵ )Structural OriginSolvent/pH Dependency
π → π (E2-band)~232 - 238 nm8,000 - 9,000 L⋅mol−1⋅cm−1 Aromatic ring conjugationShifts to ~203 nm in acidic media
n → π (B-band)~282 - 288 nm1,400 - 2,000 L⋅mol−1⋅cm−1 -NH₂ lone pair conjugationDisappears entirely in acidic media

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the acquired data, the experimental workflow must go beyond simple measurement. It must incorporate a self-validating mechanism —specifically, an acid-base shift assay—to definitively prove that the observed 285 nm band belongs to the free amine[4].

Reagents and Instrumentation
  • Solvents: HPLC-grade Ethanol (polar protic) and Cyclohexane (non-polar).

  • Reagents: 0.1 M Hydrochloric Acid (HCl) in aqueous solution.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes (10 mm path length). Causality: Standard glass absorbs UV radiation below 300 nm, which would completely mask the critical E2 and B bands of the analyte.

Step-by-Step Analytical Protocol

Step 1: Sample Preparation (Beer-Lambert Compliance)

  • Weigh approximately 1.5 mg of (5-Amino-2-fluoro-phenyl)-acetonitrile.

  • Dissolve in 100 mL of HPLC-grade ethanol to create a stock solution (~ 10−4 M).

  • Causality: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (AU), preventing detector saturation and maintaining the linear dynamic range required by the Beer-Lambert Law.

Step 2: Instrument Calibration & Blanking

  • Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure spectral stability.

  • Fill both the reference and sample quartz cuvettes with pure HPLC-grade ethanol.

  • Perform a baseline correction scan from 200 nm to 400 nm to subtract solvent and cuvette absorbance.

Step 3: Primary Data Acquisition

  • Replace the ethanol in the sample cuvette with the 10−4 M analyte solution.

  • Scan the sample from 200 nm to 400 nm.

  • Record the exact wavelengths of maximum absorbance ( λmax​ ) and calculate the molar absorptivity ( ϵ ) for both the ~235 nm and ~285 nm peaks.

Step 4: Self-Validation via Acidic Shift (Crucial QC Step)

  • To a 3 mL aliquot of the analyte solution in the cuvette, add 3 drops of 0.1 M HCl.

  • Mix gently and re-scan from 200 nm to 400 nm.

  • Causality: The addition of HCl protonates the amine group (-NH₂ -NH₃⁺). This ties up the nitrogen's lone pair, completely destroying its conjugation with the aromatic ring. If the compound is structurally correct, the 285 nm band will dramatically disappear, and the entire spectrum will shift to resemble a simple fluorobenzene derivative (peaks shifting to ~203 nm and ~254 nm)[3][4].

UVVisWorkflow Start Compound: (5-Amino-2-fluoro-phenyl)-acetonitrile Prep Sample Preparation (10⁻⁴ M in Ethanol) Start->Prep Blank Instrument Blanking (Quartz Cuvettes, 200-400nm) Prep->Blank Acquire Primary Data Acquisition (Record λmax at ~235nm & ~285nm) Blank->Acquire Acidify Self-Validation Step (Add 0.1M HCl to sample) Acquire->Acidify Verify Spectral Verification (Confirm disappearance of 285nm band) Acidify->Verify

Fig 2: Self-validating experimental workflow for UV-Vis spectral acquisition.

Troubleshooting & Quality Control

  • Peak Broadening or Loss of Resolution: This is often caused by solvent contamination or hydrogen bonding effects. If the B-band lacks definition in ethanol, repeat the protocol using a non-polar solvent like cyclohexane to minimize solute-solvent hydrogen bonding, which typically sharpens the n → π* transition peaks.

  • Absorbance Exceeding 1.5 AU: The sample is too concentrated. Dilute the stock solution by a factor of 10 and re-scan to avoid photometric inaccuracies.

  • Baseline Drift: Ensure the exterior of the quartz cuvettes is completely free of fingerprints or lint, which scatter UV light unpredictably.

References

  • A Comparative Spectroscopic Analysis of Fluoroaniline Isomers, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgzcynOktcho5xfT272A_BxX8ixvPfBecV1Hx_zWptP2IQCKJJnJtKSBtG00QfybGp2GMG_tBbBsSXgc5sX2BvbXMIp4sculgFxQSCJYd42N1qJ5B7QAqlprE3b2xZ46UzAj0plCTy2f9ppTZTpVc1REvO5Ru8JS7G_DWL4aHO7zfMv3VOtB_BhkxYOxPWUKTq2H2heRwhRxLk]
  • Aniline has a UV spectrum with peaks at λmax=230nm..., AskFilo.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzSUI00Jngr_qHewX3PFt5nmqr0Eym-E8iG2nbV9n0CAR0rvGdtVERPJSCH_AIImmN1da7df4pf9oPvQLr3JEfA33pMtYO1Nh52spYSy9Ep1Ooj4qPdVtXE2gGHUi9X5U9CZIYmxucyEQTQxUME908CrWt1gwGniuqi4DGHcHCPkOf7sfMCUUFh0WhlcTcO51IXrC3Xs6qL9NmV5JGIZaHK10IgGuLy09pAmBxYfhN0sd-mZTbbXfZ0ovhwK59bOw00A==]
  • p-Fluoroaniline - the NIST WebBook, National Institute of Standards and Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlt-0P9fwNvV7jUjhFZmTexb3EyMyTbu_CrXSEP3YL7J3XkXYlE5uNx5bR3PmSzurSJVbHisvH1WfYaBws6ICO0nyKiHDNZBlmSLMKrCh148XrEOKyMSZTHE2JN2qCvbsSrisSIL8PCQkenk55x9PtsXJn-E=]
  • Probing the Chemical Stability of Aniline under High Pressure, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuu70vOHQG6AFr-nZ16_dJ4FVTdCqQmWfPJIn-nrl1mtu-3cIl2rkgZz6swNjcjTUs5OFy3Z_qsGvSYzwHKEew_T0zUFn5Mv_Subi1WA9N7_zXayKUshJMuZQ7iXDmEfo1TbPnu2DkEsnp1jI=]
  • Aniline (data page), Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbOmNTCHd5PE153f4RY9YxWvZtj5ZASZeQCWwnUHNFRDZRaJB0eFJAMAV9l-ar2wzT-JnRk3WneJBDV53Rof3wBjHFU2vqEBrgy2WawSu_LJKet4sxUgZNBY0piIlh6ROhG0qoSU_YHQeVeeY=]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing (5-Amino-2-fluoro-phenyl)-acetonitrile in the Synthesis of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals Compound Focus: (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) Introduction & Strategic Rationale In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals Compound Focus: (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0)

Introduction & Strategic Rationale

In modern antiviral drug discovery, targeting the Hepatitis B Virus (HBV) core protein (Cp) has emerged as a highly validated strategy to achieve functional cures for chronic Hepatitis B. The core protein is essential for viral genome packaging and the maintenance of viral persistence. Compounds that bind to the dimer-dimer interface of this protein are known as Core Protein Allosteric Modulators (CpAMs) .

The building block (5-Amino-2-fluoro-phenyl)-acetonitrile is a highly specialized, bifunctional fluorinated intermediate that has become critical in the scaffold optimization of next-generation CpAMs[1].

Mechanistic Causality: Why this Building Block?

The selection of this specific building block in lead optimization is driven by three distinct structural advantages:

  • The Primary Amine (Nucleophile): Serves as the primary attachment point for amide coupling with N-heterocyclic scaffolds (e.g., pyrrole-3-carboxylic acids).

  • The Ortho-Fluorine Atom: The fluorine atom at the 2-position exerts a strong electron-withdrawing effect. While this reduces the basicity of the amine, it significantly increases the metabolic stability of the resulting amide bond against hepatic amidases. Furthermore, the fluorine atom participates in orthogonal multipolar interactions with the protein backbone within the Cp dimer interface.

  • The Acetonitrile Moiety (-CH₂CN): Unlike a rigid benzonitrile, the methylene spacer provides critical conformational flexibility. The cyano group acts as a potent hydrogen-bond acceptor, anchoring deeply into the hydrophobic pocket of the HBV capsid protein, which drastically improves the pharmacodynamic (PD) profile [2].

Pathway Visualization: Mechanism of Action

To understand the utility of the synthesized compounds, it is essential to visualize how CpAMs disrupt the viral lifecycle. By binding to the Cp dimer, the modified compounds induce the formation of aberrant, non-infectious capsids.

Pathway Cp HBV Core Protein (Monomer) Dimer Cp Dimer Cp->Dimer Dimerization NormalCapsid Normal Nucleocapsid (Infectious) Dimer->NormalCapsid Normal Assembly (Viral RNA/DNA) Aberrant Aberrant/Empty Capsid (Non-infectious) Dimer->Aberrant Misdirected Assembly CpAM CpAM (Inhibitor) (e.g., Pyrrole-phenylacetonitrile) CpAM->Dimer Binds Dimer Interface

Caption: HBV Capsid Assembly Inhibition Pathway by CpAMs.

Quantitative Data: Structure-Activity Relationship (SAR)

The incorporation of the (5-Amino-2-fluoro-phenyl)-acetonitrile moiety yields superior antiviral efficacy and pharmacokinetic stability compared to standard phenyl substitutions. The table below summarizes the comparative biological activity evaluated in HepG2.2.15 cell lines.

Table 1: SAR Impact of Phenyl Ring Substitutions in Pyrrole-based CpAMs

R-Group SubstitutionEC₅₀ (HepG2.2.15, µM)CC₅₀ (µM)In Vitro Clearance (µL/min/mg)Rationale for Activity Profile
Unsubstituted Phenyl2.54>10045.2Baseline activity; susceptible to rapid oxidative metabolism.
4-Fluoro-phenyl1.20>10030.1Fluorine blocks para-oxidation, moderately improving stability.
3-Cyano-4-fluoro-phenyl0.85>10025.4Cyano group adds H-bond acceptor, but rigid structure limits fit.
2-Fluoro-phenylacetonitrile 0.15 >100 <10.0 Flexible -CH₂CN anchors deeply; ortho-F maximizes metabolic stability.

Data synthesized from representative CpAM optimization studies targeting the HBV dimer interface [1][2].

Synthetic Workflow & Experimental Protocols

Workflow Visualization

Synthesis Step1 Pyrrole-3-carboxylic acid Derivative Step2 Activation (SOCl2, 110°C, 1h) Step1->Step2 Step4 Amide Coupling (DMA, 100°C, 2h) Step2->Step4 Acid Chloride Intermediate Step3 (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) Step3->Step4 Step5 Purification & Crystallization Step4->Step5 Product Anti-HBV CpAM Candidate (Target Molecule) Step5->Product

Caption: Synthetic workflow utilizing (5-Amino-2-fluoro-phenyl)-acetonitrile.

Protocol 1: Amide Coupling via Acid Chloride Activation

Causality Note: Aniline derivatives with an ortho-halogen are notoriously poor nucleophiles due to the electron-withdrawing nature of the halogen. Standard peptide coupling reagents (e.g., HATU, EDCI) often result in low yields (<30%). Therefore, converting the carboxylic acid to a highly reactive acid chloride using thionyl chloride (SOCl₂) is strictly required to drive the reaction to completion[1].

Reagents & Materials:

  • 5-(2-(tert-butylamino)-2-oxoacetyl)-1-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 5.0 eq)

  • (5-Amino-2-fluoro-phenyl)-acetonitrile (1.2 eq)

  • N,N-Dimethylacetamide (DMA) (Anhydrous)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Activation: Charge a dry, N₂-purged reaction flask with the pyrrole-3-carboxylic acid derivative (100 mg, ~0.35 mmol) and anhydrous toluene (2 mL).

  • Add thionyl chloride (SOCl₂, ~1.75 mmol) dropwise at room temperature.

  • Heat the mixture to 110 °C for 1 hour. Self-Validation: Quench a 5 µL aliquot in methanol; LC-MS should show complete conversion to the methyl ester mass, confirming the successful formation of the acid chloride.

  • Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

  • Coupling: Dissolve the crude acid chloride in anhydrous DMA (2 mL).

  • Add (5-Amino-2-fluoro-phenyl)-acetonitrile (63 mg, 0.42 mmol, 1.2 eq) to the solution. Causality Note: DMA is chosen over DMF or DCM because its high boiling point accommodates the 100 °C required to overcome the steric and electronic hindrance of the ortho-fluoro aniline.

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1N HCl (10 mL), saturated NaHCO₃ (10 mL), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc gradient) to yield the final CpAM candidate.

Protocol 2: In Vitro Antiviral Screening (Self-Validating Assay)

To validate the biological efficacy of the synthesized building block derivative, a cell-based assay is utilized.

  • Cell Culture: Seed HepG2.2.15 cells (which stably express HBV) in 96-well plates at a density of 2 × 10⁴ cells/well. Incubate at 37 °C in 5% CO₂ for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized CpAM (ranging from 0.001 µM to 100 µM) in culture medium containing 2% FBS and 1% DMSO.

  • Incubation & Harvesting: Incubate for 6 days, refreshing the compound-containing medium on day 3.

  • Quantification (Self-Validation):

    • Antiviral Efficacy (EC₅₀): Extract intracellular core-associated HBV DNA and quantify via qPCR. A successful incorporation of the (5-Amino-2-fluoro-phenyl)-acetonitrile moiety should yield an EC₅₀ < 0.5 µM.

    • Cytotoxicity (CC₅₀): Perform a CellTiter-Glo (ATP quantification) assay on a parallel plate. The CC₅₀ must remain >100 µM to ensure the observed viral reduction is not an artifact of host cell death.

References

  • Title: WO2019185016A1 - N-heterocyclic five-membered ring-containing capsid protein assembly inhibitor, pharmaceutical composition thereof, and use thereof Source: Google P
  • Title: A patent review of hepatitis B virus core protein allosteric modulators (2019-present) Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) URL: [Link] [2]

Application

catalytic reduction of (5-Amino-2-fluoro-phenyl)-acetonitrile to primary amines

Application Note: Chemoselective Catalytic Reduction of (5-Amino-2-fluoro-phenyl)-acetonitrile Context & Chemical Challenges The synthesis of 2-(5-amino-2-fluorophenyl)ethan-1-amine from its corresponding acetonitrile de...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Reduction of (5-Amino-2-fluoro-phenyl)-acetonitrile

Context & Chemical Challenges

The synthesis of 2-(5-amino-2-fluorophenyl)ethan-1-amine from its corresponding acetonitrile derivative is a critical transformation in the development of fluorinated active pharmaceutical ingredients (APIs). The reduction of the nitrile (-C≡N) moiety to a primary amine (-CH2NH2) is notoriously prone to side reactions[1].

In this specific substrate, the chemist faces three competing vectors of failure:

  • Hydrodefluorination: The aromatic C-F bond is highly susceptible to oxidative addition and subsequent cleavage by transition metals (especially Palladium) under hydrogen atmospheres.

  • Dimerization (Secondary Amine Formation): Nitrile reduction proceeds through a highly reactive primary imine intermediate. The newly formed primary amine can nucleophilically attack this imine, expelling ammonia and generating an unwanted secondary amine dimer[1].

  • Aniline Interference: The existing aromatic amine (-NH2) must remain unreactive and unaffected by the reduction conditions.

Mechanistic Rationale & Catalyst Selection

Why Palladium Fails and Cobalt Succeeds Standard heterogeneous catalysts like Pd/C or PtO2 are highly active for nitrile reduction but possess a high propensity for C-X bond cleavage. In contrast, cobalt-based catalysts, specifically Sponge Cobalt (Raney-Co), exhibit a lower d-band center. This electronic configuration makes Raney-Co highly inert toward C-F bonds while maintaining excellent catalytic activity for the C≡N triple bond[2]. Consequently, Raney-Co is the premier choice for the selective hydrogenation of halogenated nitriles[3].

Suppressing the von Braun-Type Condensation To prevent the formation of secondary amines, the reaction must be flooded with an exogenous source of ammonia[4]. By conducting the hydrogenation in methanolic ammonia (NH₃/MeOH), Le Chatelier's principle drives the equilibrium of the imine-amine condensation backwards. This ensures the primary imine is exclusively hydrogenated to the primary amine, acting as a self-correcting chemical system.

Quantitative Condition Optimization The following table summarizes the optimization data, demonstrating the causality between catalyst/additive selection and product distribution.

Catalyst SystemAdditiveH₂ PressureTempSM ConversionPrimary Amine YieldDefluorination
10% Pd/CNH₃/MeOH50 psi25 °C>99%45%42%
Raney-NiNH₃/MeOH200 psi50 °C>99%78%8%
Raney-CoNone400 psi70 °C>99%62%<1%
Raney-Co 7N NH₃/MeOH 400 psi 70 °C >99% 96% <1%

Reaction Pathway Visualization

NitrileReduction SM (5-Amino-2-fluoro-phenyl) -acetonitrile IM Primary Imine Intermediate SM->IM H2, Raney-Co (Fast) DF Defluorinated Byproduct SM->DF Pd/C Catalyst (Hydrodefluorination) TA 2-(5-amino-2-fluorophenyl) ethan-1-amine (Target) IM->TA H2, Raney-Co (Desired) SA Secondary Amine (Dimer Byproduct) IM->SA + Primary Amine (- NH3) TA->DF Pd/C Catalyst (Hydrodefluorination)

Reaction pathways for the catalytic reduction of (5-Amino-2-fluoro-phenyl)-acetonitrile.

Validated Experimental Protocols

Protocol A: Scalable High-Pressure Hydrogenation (Sponge Cobalt)

This protocol is designed as a self-validating system for scale-up, utilizing high agitation to overcome the mass-transfer limitations inherent to multiphase hydrogenation.

Materials:

  • (5-Amino-2-fluoro-phenyl)-acetonitrile: 10.0 g (66.6 mmol)

  • Sponge Cobalt (Raney-Co, aqueous slurry): 2.0 g (20% w/w)

  • 7N Ammonia in Methanol (NH₃/MeOH): 100 mL

Step-by-Step Methodology:

  • Catalyst Preparation: Decant the water from the Raney-Co slurry. Wash the catalyst three times with 20 mL portions of methanol to remove water, taking extreme care not to let the catalyst dry. (Causality: Dry Raney-Co is highly pyrophoric and will ignite upon contact with air; water removal is necessary as it can promote nitrile hydrolysis).

  • Reactor Loading: Transfer the methanol-wet Raney-Co into a 300 mL Parr autoclave. Add the (5-Amino-2-fluoro-phenyl)-acetonitrile dissolved in 100 mL of 7N NH₃/MeOH.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 × 50 psi) to remove oxygen, followed by Hydrogen (3 × 100 psi) to displace the nitrogen.

  • Hydrogenation: Pressurize the reactor to 400 psi with H₂. Begin vigorous agitation (800–1000 rpm) and heat the vessel to 70 °C. (Causality: High agitation is critical; catalyst starvation due to poor H₂ mixing leads to the accumulation of the imine intermediate, which promotes dimerization).

  • In-Process Control (IPC) & Validation: After 12 hours, sample the reaction. Analyze via LC-MS. The reaction is complete only when the starting material (m/z 151.06) and the imine intermediate are entirely absent. (Trustworthiness Check: Venting the reactor prematurely will cause any remaining imine to hydrolyze into an aldehyde during aqueous workup, ruining the batch).

  • Workup: Cool the reactor to 20 °C, safely vent the H₂ gas, and purge with Nitrogen (3 × 50 psi). Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the cobalt catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(5-amino-2-fluorophenyl)ethan-1-amine as a viscous oil (>95% purity by NMR).

Protocol B: Bench-Scale Chemical Reduction (NiCl₂ / NaBH₄ / Boc₂O)

For laboratories lacking high-pressure infrastructure, this alternative utilizes in situ generated Nickel Boride. Boc anhydride is added to immediately trap the primary amine, preventing dimerization.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 g, 6.66 mmol) and Boc₂O (2.9 g, 13.3 mmol) in 50 mL of dry methanol.

  • Catalyst Addition: Add NiCl₂·6H₂O (158 mg, 0.66 mmol, 10 mol%). Cool the stirred solution to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (1.76 g, 46.6 mmol) in small portions over 30 minutes. (Causality: NaBH₄ reduces Ni(II) to Nickel Boride (Ni₂B), a black precipitate which then acts as the active heterogeneous catalyst for the reduction of the nitrile by the remaining NaBH₄. Vigorous H₂ evolution will occur).

  • Trapping: Allow the reaction to warm to room temperature and stir for 4 hours. The Boc₂O instantly protects the newly formed primary amine, completely preventing secondary amine formation.

  • Quench & Extraction: Quench the reaction with 10 mL of diethylenetriamine to complex the nickel. Evaporate the methanol, and partition the residue between EtOAc (50 mL) and water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected amine.

  • Deprotection: Stir the intermediate in 4M HCl in dioxane (20 mL) for 2 hours at room temperature. Concentrate to yield the target primary amine as a bis-hydrochloride salt.

Analytical Validation Parameters

To ensure the integrity of the final product, the following analytical signatures must be verified:

  • ¹⁹F NMR (400 MHz, Methanol-d₄): A single multiplet around -122.5 ppm. The presence of this peak confirms that hydrodefluorination did not occur.

  • ¹H NMR (400 MHz, Methanol-d₄): Look for the characteristic ethylene bridge signals: two distinct triplets around 2.80 ppm (Ar-CH₂) and 3.10 ppm (-CH₂-NH₂), each integrating to 2 protons.

  • LC-MS (ESI+): The target molecule exhibits an exact mass of 154.09. The primary [M+H]⁺ ion must appear at m/z 155.09. The absence of a peak at m/z 292 (the secondary amine dimer) validates the success of the ammonia/Boc trapping strategies.

References

  • Catalytic Reduction of Nitriles | Thieme Connect | 1

  • RANEY (R) cobalt - an underutilised reagent for the selective cleavage of C-X and N-O bonds | ResearchGate | 3

  • US5869653A - Hydrogenation of nitriles to produce amines | Google Patents | 4

  • Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C O Bonds | ACS Publications | 2

Sources

Method

synthesis of indole derivatives starting from (5-Amino-2-fluoro-phenyl)-acetonitrile

Application Note: Advanced Synthesis of 5-Aminoindole Derivatives from (5-Amino-2-fluoro-phenyl)-acetonitrile via Scalable Reductive Cyclization Executive Summary The indole core is a privileged heterocyclic scaffold ubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 5-Aminoindole Derivatives from (5-Amino-2-fluoro-phenyl)-acetonitrile via Scalable Reductive Cyclization

Executive Summary

The indole core is a privileged heterocyclic scaffold ubiquitous in natural products and modern pharmaceuticals, making its efficient de novo synthesis a priority for drug development professionals[1]. Traditional methodologies, such as the Fischer Indole Synthesis, often suffer from severe regioselectivity issues when utilizing meta-substituted anilines, leading to difficult-to-separate mixtures of isomers[2].

This application note details a highly regioselective, transition-metal-free synthetic route starting from (5-Amino-2-fluoro-phenyl)-acetonitrile . By leveraging a sequence of chemoselective reduction followed by an intramolecular Nucleophilic Aromatic Substitution (S_NAr)[3], this protocol ensures absolute regiocontrol, high atom economy, and robust scalability.

Strategic Rationale: The Causality of Reaction Design

To ensure a self-validating and failure-resistant workflow, every reagent and condition in this protocol has been selected based on strict mechanistic causality:

  • Regiocontrol via Pre-installed Handles : The use of an ortho-fluoroacetonitrile precursor inherently dictates the position of the cyclization. The highly electronegative fluorine atom serves as a localized electrophilic site for the subsequent ring closure.

  • Chemoselective Reduction over Hydrogenation : Reducing the nitrile to a primary amine requires precision. Catalytic hydrogenation (e.g., Pd/C with H₂) poses a severe risk of hydrodefluorination (cleaving the C-F bond). Therefore, Borane-THF (BH₃·THF) is selected to selectively reduce the nitrile while preserving the critical halogen handle.

  • Transition-Metal-Free Cyclization : While palladium-catalyzed Buchwald-Hartwig aminations are common for C-N bond formation, the entropic advantage of the intramolecular system allows for a thermal S_NAr. The fluorine atom facilitates the formation of the Meisenheimer intermediate, enabling ring closure without the need for expensive and toxic heavy metals[3].

Workflow Visualization

Workflow SM (5-Amino-2-fluoro-phenyl)-acetonitrile [Starting Material] Step1 Step 1: Chemoselective Protection Reagents: Boc2O, THF, rt Product: (5-NHBoc-2-fluoro-phenyl)-acetonitrile SM->Step1 Step2 Step 2: Nitrile Reduction Reagents: BH3·THF, 0 °C to reflux Product: 2-(5-NHBoc-2-fluorophenyl)ethanamine Step1->Step2 Step3 Step 3: Intramolecular S_NAr Cyclization Reagents: Cs2CO3, NMP, 130 °C Product: 5-NHBoc-indoline Step2->Step3 Step4 Step 4: Dehydrogenative Aromatization Reagents: MnO2, Toluene, 80 °C Product: 5-NHBoc-indole Step3->Step4 Step5 Step 5: Deprotection Reagents: TFA, DCM, rt Product: 5-Aminoindole Step4->Step5

Figure 1: Five-step synthetic workflow from starting material to 5-aminoindole.

Phase 1: Precursor Activation & Reduction

Step 1: Chemoselective Aniline Protection

Objective : Mask the highly nucleophilic 5-amino group to prevent intermolecular oligomerization during the S_NAr phase. Methodology :

  • Dissolve (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an inert nitrogen atmosphere.

  • Add Triethylamine (1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in 10 mL of THF.

  • Warm the reaction to room temperature and stir for 4 hours.

  • Quench with distilled water, extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Self-Validation Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the highly polar starting material. LC-MS will confirm the mass shift to [M+H]⁺ = 251.1.

Step 2: Nitrile Reduction

Objective : Convert the nitrile to a primary aliphatic amine to serve as the internal nucleophile for ring closure. Methodology :

  • Dissolve the protected intermediate from Step 1 in anhydrous THF under N₂ and cool to 0 °C.

  • Slowly add BH₃·THF (1.0 M in THF, 3.0 eq) via a syringe to manage the exothermic reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 12 hours.

  • Cool to 0 °C and carefully quench by the dropwise addition of MeOH until effervescence completely ceases.

  • Reflux for an additional 1 hour to break the stable boron-amine complex. Concentrate under vacuum. Self-Validation Checkpoint: Infrared (IR) spectroscopy is the definitive diagnostic tool here; the sharp, distinct C≡N stretch at ~2250 cm⁻¹ must completely disappear.

Phase 2: Core Assembly via Intramolecular S_NAr

SNAr_Mechanism Start 2-(5-NHBoc-2-fluorophenyl) ethanamine Deprot Base Deprotonation (Cs2CO3) Start->Deprot Attack Nucleophilic Attack at C2 (Meisenheimer Complex) Deprot->Attack Elim Elimination of Fluoride (F-) Attack->Elim Product 5-NHBoc-indoline Core Elim->Product

Figure 2: Mechanistic pathway of the transition-metal-free intramolecular S_NAr.

Objective : Construct the indoline core via intramolecular displacement of the ortho-fluorine[3]. Methodology :

  • Dissolve the crude 2-(5-NHBoc-2-fluorophenyl)ethanamine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.1 M.

  • Add finely powdered Cesium Carbonate (Cs₂CO₃, 2.5 eq).

  • Heat the suspension to 130 °C for 4 hours under vigorous stirring.

  • Cool to room temperature, dilute with water (5 volumes), and extract extensively with EtOAc.

  • Wash the organic layer with LiCl (5% aq) to remove residual NMP, dry over Na₂SO₄, and purify via flash column chromatography. Self-Validation Checkpoint: ¹⁹F NMR is the ultimate diagnostic tool. The acyclic starting material exhibits a strong Ar-F signal near -115 ppm. A successful cyclization results in the complete disappearance of this fluorine signal.

Quantitative Data: S_NAr Process Optimization

The electron-donating nature of the para-NHBoc group deactivates the aromatic ring towards nucleophilic attack. The table below summarizes the optimization required to overcome this energy barrier.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃DMF1001245Incomplete conversion; insufficient thermal energy.
2K₂CO₃DMSO120878Clean conversion; standard viable condition.
3 Cs₂CO₃ NMP 130 4 85 Optimal; Cesium effect enhances amine nucleophilicity.
4DIPEANMP1301630Sluggish reaction; organic base insufficiently deprotonates amine.

Phase 3: Aromatization & Deprotection

Step 4: Dehydrogenative Aromatization

Objective : Oxidize the sp³-hybridized indoline to the thermodynamically stable, fully aromatic indole[4]. Methodology :

  • Dissolve the 5-NHBoc-indoline in Toluene (0.1 M).

  • Add activated Manganese Dioxide (MnO₂, 10 eq).

  • Heat to 80 °C for 6 hours.

  • Filter the hot mixture through a pad of Celite to remove manganese salts, washing the filter cake with hot EtOAc. Concentrate the filtrate. Self-Validation Checkpoint: ¹H NMR will show the disappearance of the aliphatic indoline CH₂-CH₂ multiplets (3.0–3.5 ppm) and the emergence of the characteristic indole pyrrole protons (doublets at ~6.5 and ~7.2 ppm).

Step 5: Boc Deprotection

Objective : Unmask the 5-amino group to yield the final API precursor. Methodology :

  • Dissolve the 5-NHBoc-indole in Dichloromethane (DCM, 0.2 M).

  • Add Trifluoroacetic Acid (TFA, 10 eq) at 0 °C.

  • Stir at room temperature for 2 hours.

  • Concentrate under vacuum, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to yield the final 5-Aminoindole. Self-Validation Checkpoint: LC-MS confirms the final product mass [M+H]⁺ = 133.1.

Sources

Application

Application Note: Hydrolysis of (5-Amino-2-fluoro-phenyl)-acetonitrile to 5-Amino-2-fluorophenylacetic Acid

Executive Summary (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0) is a critical synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of kinase inhibitors and targeted anti-inflammatory agents. The hydrolysis of its nitrile moiety yields 5-Amino-2-fluorophenylacetic acid (CAS: 518057-74-4), a highly versatile, bifunctional building block[1]. This application note details two rigorously validated methodologies for this transformation: a robust base-catalyzed chemical hydrolysis[2] and a highly selective, green biocatalytic (nitrilase-mediated) hydrolysis[3].

Mechanistic Insights & Causality (E-E-A-T)

Why Base-Catalyzed Over Acid-Catalyzed Chemical Hydrolysis?

While nitriles can theoretically be hydrolyzed under both acidic and basic extremes, base-catalyzed hydrolysis using aqueous potassium hydroxide (KOH) is the preferred chemical route for this specific substrate[2].

The Causality: Under strongly acidic conditions (e.g., refluxing H₂SO₄ or HCl), the free amino group (-NH₂) on the phenyl ring is immediately protonated to an anilinium ion (-NH₃⁺). This creates a powerful electron-withdrawing inductive effect (-I) that destabilizes the transition state of the nitrile hydration, drastically reducing the reaction kinetics. Furthermore, prolonged heating of electron-rich fluoroanilines in strong acids can lead to unwanted side reactions, including the decarboxylation of the resulting phenylacetic acid derivative.

Conversely, base-catalyzed hydrolysis leaves the amino group unprotonated. The hydroxide ion acts as a strong nucleophile, directly attacking the electrophilic nitrile carbon to form an amide intermediate, which is rapidly hydrolyzed further to the potassium carboxylate salt. The final product is isolated by precise acidification to the molecule's isoelectric point (pI ~3.5–4.0). This causes the zwitterionic amino acid to precipitate cleanly from the aqueous phase, creating a self-validating isolation step that eliminates the need for complex, loss-inducing solvent extractions.

The Biocatalytic Alternative: Nitrilase Mediation

For highly sensitive downstream applications where trace inorganic salts or base-induced degradation are unacceptable, biocatalytic hydrolysis using arylacetonitrilases (EC 3.5.5.1) offers a superior alternative[4].

The Causality: Nitrilases perform a direct enzymatic cleavage of the C≡N bond to yield the carboxylate and ammonia, entirely bypassing the free amide intermediate. Operating at 30°C and a neutral pH of 7.0, this enzymatic route prevents any thermal or pH-induced stress on the fluoroaniline system. Engineered nitrilases, such as those derived from Burkholderia cenocepacia, have demonstrated exceptional substrate tolerance and can completely hydrolyze substituted phenylacetonitriles with >99% conversion efficiency[3].

Experimental Protocols

Protocol A: Base-Catalyzed Chemical Hydrolysis

Self-Validating System: The reaction's progress is visually indicated by the dissolution of the hydrophobic organic suspension into a homogeneous aqueous carboxylate solution. The endpoint is confirmed by precise isoelectric precipitation.

Materials:

  • (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 eq, 50 mmol, 7.51 g)

  • 60% w/v Potassium Hydroxide (KOH) aqueous solution (100 mL)

  • 35% Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Initiation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 7.51 g of (5-Amino-2-fluoro-phenyl)-acetonitrile.

  • Reagent Addition: Slowly add 100 mL of 60% KOH aqueous solution. (Caution: Exothermic dissolution. Ensure adequate stirring to manage localized heating).

  • Thermal Activation: Heat the biphasic mixture to 100°C under continuous stirring[2]. Maintain reflux for 3 to 4 hours. The mixture will gradually become homogeneous as the nitrile converts to the water-soluble potassium carboxylate.

  • Monitoring: Verify reaction completion via HPLC (see Table 2). The nitrile peak must be completely absent.

  • Isoelectric Precipitation: Cool the reaction mixture to 0–5°C using an ice-water bath. Dropwise, add 35% HCl while continuously monitoring the internal pH. Adjust the pH strictly to 3.5–4.0 (the approximate isoelectric point of the product).

  • Isolation: A dense, off-white precipitate of 5-amino-2-fluorophenylacetic acid will form. Stir for an additional 30 minutes at 5°C to ensure complete crystallization.

  • Filtration & Drying: Filter the solid under vacuum, wash with 2 x 20 mL of ice-cold deionized water to remove residual KCl salts, and dry in a vacuum oven at 45°C overnight.

Protocol B: Biocatalytic (Nitrilase-Mediated) Hydrolysis

Materials:

  • Resting cells of recombinant E. coli expressing Burkholderia cenocepacia nitrilase (approx. 400 U/mL)[3]

  • 100 mM Phosphate buffer (pH 7.0)

  • (5-Amino-2-fluoro-phenyl)-acetonitrile

Step-by-Step Procedure:

  • Preparation: Suspend the resting cells in 50 mL of 100 mM phosphate buffer (pH 7.0) in a 250 mL baffled Erlenmeyer flask to ensure optimal aeration and mixing[4].

  • Substrate Addition: Add the nitrile substrate to achieve a final concentration of 100 mM. (Note: For large-scale production, a continuous fed-batch approach is recommended to prevent substrate inhibition[3]).

  • Incubation: Incubate the mixture on an orbital shaker at 150 rpm and 30°C for 6–9 hours.

  • Termination & Workup: Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet and remove the biocatalyst cells.

  • Product Recovery: Decant the clear supernatant. Adjust the pH of the supernatant to 3.5–4.0 using 1 M HCl to precipitate the 5-amino-2-fluorophenylacetic acid. Filter and dry as described in Protocol A.

Data Presentation

Table 1: Comparative Metrics of Hydrolysis Methodologies

MetricChemical Hydrolysis (KOH)Biocatalytic Hydrolysis (Nitrilase)
Reaction Temperature 100°C (Reflux)30°C
pH Conditions Highly Basic (>14) → Acidic (3.5)Neutral (7.0) → Acidic (3.5)
Reaction Time 3 - 4 hours6 - 9 hours
Intermediate Formed Amide (transient)None (Direct conversion)
Typical Yield 85 - 90%> 95%
Product Purity (HPLC) 97 - 98%> 99%
Scalability Excellent (Standard reactors)Good (Requires bioreactor setup)

Table 2: HPLC Analytical Monitoring Parameters

ParameterSpecification
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm (UV/Vis)
Retention Times Product (Acid): ~4.2 min | Substrate (Nitrile): ~8.5 min

Experimental Workflow Visualization

G cluster_chemical Chemical Hydrolysis (Base-Catalyzed) cluster_bio Biocatalytic Hydrolysis (Nitrilase) Substrate (5-Amino-2-fluoro-phenyl)-acetonitrile CAS: 519059-10-0 Chem_Step1 60% KOH (aq), 100°C Reflux, 3-4 h Substrate->Chem_Step1 Bio_Step1 Nitrilase Biocatalyst Phosphate Buffer pH 7.0, 30°C Substrate->Bio_Step1 Chem_Step2 Intermediate: Potassium Carboxylate Salt Chem_Step1->Chem_Step2 Hydrolysis Chem_Step3 Acidification (HCl) to pH 3.5-4.0 Chem_Step2->Chem_Step3 Workup Product 5-Amino-2-fluorophenylacetic acid CAS: 518057-74-4 Chem_Step3->Product Isoelectric Precipitation Bio_Step2 Direct Enzymatic Cleavage (No Amide Intermediate) Bio_Step1->Bio_Step2 Biotransformation Bio_Step3 Centrifugation & Acidification to pH 3.5-4.0 Bio_Step2->Bio_Step3 Cell Removal Bio_Step3->Product Isoelectric Precipitation

Workflow comparison of chemical vs. biocatalytic hydrolysis for phenylacetic acid derivation.

References

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid (Patent CN101805265B)
  • Development of nitrilase-mediated process for phenylacetic acid production from phenylacetonitrile Source: Chemical Papers (Springer) URL:[Link]

  • Conversion of phenylacetonitrile to phenylacetic acid and 2-hydroxyphenylacetic acid by resting cells of E. oligosperma R1 Source: ResearchGate URL:[Link]

Sources

Method

procedure for N-alkylation of (5-Amino-2-fluoro-phenyl)-acetonitrile

This application note provides a comprehensive, mechanistically grounded guide for the chemoselective N-alkylation of (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0). This bifunctional building block is heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, mechanistically grounded guide for the chemoselective N-alkylation of (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0). This bifunctional building block is heavily utilized in the pharmaceutical industry, particularly in the synthesis of β-secretase (BACE1) inhibitors for Alzheimer's disease[1] and viral capsid assembly modulators.

Mechanistic Insights & Strategic Selection

The structural topology of (5-Amino-2-fluoro-phenyl)-acetonitrile presents unique synthetic challenges. The molecule contains three distinct reactive vectors:

  • Primary Aromatic Amine (-NH₂): The target site for alkylation. Its nucleophilicity is slightly attenuated by the inductive electron-withdrawing effect of the ortho-fluorine atom.

  • Acetonitrile Group (-CH₂CN): The α-protons adjacent to the nitrile group are moderately acidic (pKa ~20–25).

  • Fluorine Atom (-F): Stable under most conditions but can participate in unwanted S_NAr reactions if subjected to extreme nucleophiles.

The Causality of Method Selection: Classical direct alkylation using alkyl halides (e.g., methyl iodide) and strong bases (e.g., NaH, LDA) is fundamentally flawed for this substrate. Strong bases will deprotonate the acidic α-protons of the -CH₂CN group, leading to competing C-alkylation and complex oligomeric mixtures. Furthermore, direct alkylation of amines is notoriously difficult to arrest at the mono-alkylation stage, frequently yielding unwanted tertiary amines [2, 3].

To bypass these pitfalls, Reductive Amination is the superior, self-validating strategy. By condensing the primary amine with an aldehyde or ketone to form an imine intermediate—followed by in situ reduction using a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃)—the reaction remains perfectly chemoselective [4, 5]. NaBH(OAc)₃ is explicitly chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated imine without reducing the unreacted carbonyl precursor or the sensitive nitrile group [3].

Quantitative Comparison of Alkylation Modalities

The following table summarizes the expected outcomes and chemoselectivity profiles when applying different N-alkylation strategies to this specific substrate.

StrategyReagent SystemChemoselectivity (N vs. C)Mono- vs. Di-alkylationTypical YieldRisk Profile
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, DCEExcellent (100% N-selective)Excellent (Strictly Mono)80–95%Low (Mild conditions preserve -CH₂CN)
Direct Alkylation Alkyl Halide, K₂CO₃, MeCNModerate (C-alkylation possible)Poor (High risk of Di-alkylation)40–65%High (Requires strict stoichiometry)
Borrowing Hydrogen Alcohols, Ir/Ru Catalyst, HeatExcellentGood60–80%Medium (Requires specialized catalysts)

Reaction Workflow

Workflow A Starting Material: (5-Amino-2-fluoro-phenyl)-acetonitrile B Method Selection A->B C Reductive Amination (Aldehyde/Ketone) B->C Preferred (Chemoselective) D Direct Alkylation (Alkyl Halide) B->D Alternative (Steric constraints) E Imine Formation (DCE, Optional AcOH) C->E G Base Addition (K2CO3 or Cs2CO3, MeCN) D->G F Reduction (NaBH(OAc)3, RT) E->F In Situ I Secondary Amine Product (High Mono-selectivity) F->I Aqueous Quench H Electrophile Addition (Strict 1.05 eq, 0 °C) G->H H->I Strict Monitoring J Mixture of Mono/Di-alkylated + Potential C-alkylation H->J Difficult Control

Workflow for selecting and executing N-alkylation of (5-Amino-2-fluoro-phenyl)-acetonitrile.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

This protocol utilizes mildly acidic conditions to drive imine formation while protecting the integrity of the acetonitrile group.

Reagents:

  • (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 equiv, 10 mmol, 1.50 g)

  • Aldehyde or Ketone (1.1 equiv, 11 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol) Note: Crucial for ketone substrates to accelerate imine formation.

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried round-bottom flask flushed with nitrogen, dissolve (5-Amino-2-fluoro-phenyl)-acetonitrile and the carbonyl compound in anhydrous DCE. Add glacial acetic acid dropwise.

  • Self-Validation Checkpoint 1: Stir the mixture at room temperature for 1–2 hours. Draw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting mass (m/z 151 [M+H]⁺) and the appearance of the imine mass confirm successful condensation. Do not proceed to reduction until conversion is >90%.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ portion-wise over 15 minutes to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quenching (Causality): Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃. Rationale: The weak base neutralizes the acetic acid and safely hydrolyzes unreacted NaBH(OAc)₃, preventing delayed hydrogen gas evolution during extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Protocol B: Direct N-Alkylation (For Methylation/Benzylation)

When reductive amination is impossible (e.g., introducing a simple methyl group where formaldehyde gas is impractical), direct alkylation can be used under strictly controlled conditions to minimize C-alkylation.

Reagents:

  • (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 equiv, 10 mmol, 1.50 g)

  • Alkyl Halide (e.g., Methyl Iodide) (1.05 equiv, 10.5 mmol) Strict stoichiometry is required.

  • Potassium Carbonate, K₂CO₃ (1.5 equiv, 15 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Step-by-Step Methodology:

  • Activation: Suspend the aniline derivative and finely powdered K₂CO₃ in anhydrous MeCN. Stir at room temperature for 15 minutes. Rationale: K₂CO₃ is a mild base; it is strong enough to scavenge the generated HX acid but too weak to deprotonate the α-carbon of the acetonitrile group.

  • Electrophile Addition: Cool the suspension to 0 °C. Add the alkyl halide dropwise over 30 minutes using a syringe pump.

  • Self-Validation Checkpoint 2: Warm to room temperature and stir. Monitor strictly via TLC every 30 minutes. The reaction must be quenched the moment di-alkylation spots appear, even if starting material remains.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate, resuspend in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via chromatography.

References

  • ACS Publications. "β-Secretase (BACE1) Inhibitors with High in Vivo Efficacy Suitable for Clinical Evaluation in Alzheimer's Disease." Journal of Medicinal Chemistry. URL:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." URL:[Link]

  • ACS Publications. "Reductive Monoalkylation of Aromatic and Aliphatic Nitro Compounds and the Corresponding Amines with Nitriles." Organic Letters. URL:[Link]

  • PubMed. "Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA." URL:[Link]

Technical Notes & Optimization

Troubleshooting

separating (5-Amino-2-fluoro-phenyl)-acetonitrile from its regioisomers

Introduction Welcome to the Technical Support Center for the purification of (5-Amino-2-fluoro-phenyl)-acetonitrile. In the synthesis of substituted aromatic compounds, the formation of regioisomers is a frequent and sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the purification of (5-Amino-2-fluoro-phenyl)-acetonitrile. In the synthesis of substituted aromatic compounds, the formation of regioisomers is a frequent and significant challenge. (5-Amino-2-fluoro-phenyl)-acetonitrile and its isomers, such as (3-amino-2-fluoro-phenyl)-acetonitrile or (4-amino-2-fluoro-phenyl)-acetonitrile, possess identical molecular weights and formulas. Their structural similarity results in nearly identical physicochemical properties like polarity and boiling point, making their separation a non-trivial task.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these separation challenges in your research and development workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you may encounter during the purification of (5-Amino-2-fluoro-phenyl)-acetonitrile.

Question 1: Why is the separation of (5-Amino-2-fluoro-phenyl)-acetonitrile and its regioisomers so challenging?

Answer: The difficulty lies in the subtle structural differences between the regioisomers. All isomers share the same parent structure and functional groups, leading to very similar properties:

  • Polarity: The overall polarity is dictated by the amino (-NH2), fluoro (-F), and acetonitrile (-CH2CN) groups. While the position of these groups creates slight differences in the molecule's dipole moment, the overall polarity remains very close across isomers.

  • Hydrophobicity: The logP values are often nearly identical, causing them to behave similarly in reversed-phase chromatography.

  • Boiling Points: For methods like distillation, the boiling points are typically too close for effective separation.

Conventional separation techniques, which exploit differences in these physical properties, often fail to provide baseline resolution. Success requires methods that can recognize and interact with the specific spatial arrangement of the functional groups on the aromatic ring.

Question 2: I'm seeing poor resolution or complete co-elution of my isomers on a standard C18 HPLC column. What are my next steps?

Answer: This is the most common issue encountered. A standard C18 column separates primarily based on hydrophobicity, which, as discussed, is too similar among these regioisomers. To achieve separation, you must introduce alternative interaction mechanisms. The key is to change the selectivity of your chromatographic system.[2]

Here is a systematic approach to method development:

Step 1: Modify the Mobile Phase

  • Adjust pH: The amino group is basic. Operating the mobile phase at a pH 2-3 units below the pKa of the anilinic proton (typically around 4-5) will ensure it is protonated (-NH3+). This change can alter the molecule's interaction with the stationary phase and may be sufficient to resolve isomers. Use a buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Solvent Choice: While acetonitrile (ACN) and methanol (MeOH) are standard, their interactions differ. Methanol is a better proton donor and can engage in different hydrogen bonding interactions than acetonitrile. Try switching from an ACN/water gradient to a MeOH/water gradient.

Step 2: Change the Stationary Phase

If mobile phase optimization is insufficient, switching the column chemistry is the most powerful tool to alter selectivity.[2][3]

Stationary PhaseSeparation PrincipleRecommended Use Case
Phenyl-Hexyl Utilizes π-π interactions between the phenyl rings of the stationary phase and your aromatic analytes. Differences in electron density on the aromatic ring due to substituent positions can be exploited.[3]First choice after C18 fails. Often provides the necessary selectivity for aromatic positional isomers.
Pentafluorophenyl (PFP) Offers a combination of π-π, dipole-dipole, charge transfer, and ion-exchange interactions due to the highly electronegative fluorine atoms.[2]Excellent alternative to Phenyl-Hexyl. Particularly effective for separating halogenated or polar aromatic compounds.
Embedded Polar Group (e.g., "Aqua" type) Contains a polar group (e.g., amide, carbamate) near the silica surface, which alters selectivity and allows for use in highly aqueous mobile phases without phase collapse.Useful if your isomers have different hydrogen bonding capabilities.
Mixed-Mode Combines reversed-phase character with ion-exchange capabilities (e.g., cation exchange). The protonated amine can interact with the ion-exchange sites, providing a strong, alternative retention mechanism.Highly effective but may require more complex mobile phases with controlled ionic strength.

Workflow for HPLC Method Development

start Start: Poor Resolution on C18 step1 Optimize Mobile Phase (pH, Organic Solvent) start->step1 step2 Switch Stationary Phase step1->step2 No Improvement end_node Achieved Separation step1->end_node Success step3 Phenyl-Hexyl Column step2->step3 step4 PFP Column step3->step4 No/Poor Resolution step3->end_node Success step5 Mixed-Mode Column step4->step5 No/Poor Resolution step4->end_node Success step6 Optimize Other Parameters (Temperature, Flow Rate) step5->step6 No/Poor Resolution step5->end_node Success step6->end_node start Isomeric Mixture q1 Need Analytical or Preparative Scale? start->q1 analytical Analytical HPLC / GC (Assess Purity) q1->analytical Analytical preparative Preparative Scale (Purification) q1->preparative Preparative q2 Can a suitable crystallization solvent be found? preparative->q2 crystallization Fractional Crystallization (High Throughput) q2->crystallization Yes chromatography Preparative Column Chromatography (High Resolution) q2->chromatography No

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for (5-Amino-2-fluoro-phenyl)-acetonitrile

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of (5-Amino-2-fluoro-phenyl)-acetonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0).

The typical two-step synthetic route—cyanidation of a 2-fluoro-5-nitrobenzyl halide followed by selective nitro reduction—presents significant mass transfer, thermodynamic, and chemoselectivity challenges when moving from the bench to the pilot scale. This guide addresses these specific bottlenecks with field-proven, self-validating protocols.

G A 2-Fluoro-5-nitrobenzyl halide B Flow Cyanidation (NaCN, PTC) A->B Mass Transfer C 2-Fluoro-5-nitrophenylacetonitrile B->C -NaX D Selective Reduction (Pt/C, H2) C->D Exothermic E (5-Amino-2-fluoro-phenyl) -acetonitrile D->E Avoid Defluorination

Synthetic workflow for (5-Amino-2-fluoro-phenyl)-acetonitrile highlighting scale-up bottlenecks.

Part 1: Cyanidation Step - Overcoming Mass Transfer and Exothermic Risks

Q: When scaling up the cyanidation of 2-fluoro-5-nitrobenzyl chloride to 2-fluoro-5-nitrophenylacetonitrile, our batch reactors suffer from poor conversion and localized exotherms. How can we resolve this?

A: The reaction between an organic benzyl halide and aqueous sodium cyanide is a biphasic system. In traditional batch reactors, the interfacial surface area is strictly limited by the mechanical agitation rate. This creates severe mass-transfer limitations. When the reaction finally initiates, the accumulated unreacted reagents cause a rapid exotherm that standard batch cooling jackets cannot control, leading to runaway risks and degradation.

The Solution: Transition to a Continuous Flow Microreactor utilizing Liquid-Liquid Phase-Transfer Catalysis (PTC). Continuous flow provides an exceptionally high surface-area-to-volume ratio via "slug flow" dynamics, ensuring efficient mass transfer and isothermal conditions that prevent hot spots [1] [2].

FlowSetup Org Organic Phase Mix T-Mixer Org->Mix Aq Aqueous Phase (NaCN + PTC) Aq->Mix Reactor Microfluidic Reactor (120s Residence) Mix->Reactor Slug Flow Sep In-line Separator Reactor->Sep High Conversion Prod Organic Stream Sep->Prod Waste Aqueous Waste Sep->Waste To Bleach Quench

Continuous flow microreactor setup for biphasic phase-transfer cyanidation.

Protocol: Continuous Flow Phase-Transfer Cyanidation

This protocol is a self-validating system: the inline phase separator acts as a real-time diagnostic tool. If the organic stream shows unreacted starting material via inline Process Analytical Technology (PAT), the flow rate can be instantly decreased to increase residence time.

  • Reactant Preparation: Prepare a 1.0 M solution of 2-fluoro-5-nitrobenzyl chloride in toluene (Organic Phase). Prepare a 1.2 M aqueous solution of NaCN containing 5 mol% Benzyltriethylammonium chloride (BTEAC) as the phase-transfer catalyst [1].

  • System Priming: Flush the microreactor system (equipped with a T-mixer and back-pressure regulator) with pure toluene and water to establish a stable, alternating slug flow.

  • Reaction Initiation: Heat the microreactor zone to 85°C.

  • Continuous Pumping: Pump the organic and aqueous solutions at equal flow rates to achieve a residence time of exactly 120 seconds. The BTEAC facilitates the transfer of the cyanide anion into the organic phase, driving pseudo-first-order kinetics.

  • Separation & Quench: Route the reactor effluent through an inline membrane phase separator. The aqueous waste must be immediately routed into a stirred tank containing 10% sodium hypochlorite (bleach) and NaOH (pH > 12) to safely destroy residual cyanide.

  • Validation: Sample the organic stream. Full conversion is confirmed when the benzyl chloride peak disappears via HPLC.

Quantitative Comparison: Batch vs. Continuous Flow
ParameterTraditional Batch ReactorContinuous Flow (Microreactor)
Residence/Reaction Time 6 - 8 hours120 - 180 seconds
Heat Transfer Efficiency Low (High risk of hot spots)High (Isothermal profile)
Yield of Nitrile Intermediate 75 - 80%> 95%
Safety Profile High risk (Large toxic inventory)Low risk (Minimal active volume)

Part 2: Nitro Reduction - Preventing Defluorination

Q: During the catalytic hydrogenation of 2-fluoro-5-nitrophenylacetonitrile to (5-Amino-2-fluoro-phenyl)-acetonitrile, we observe 10-15% defluorinated byproduct (3-aminophenylacetonitrile). How do we achieve chemoselectivity?

A: Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but also readily inserts into the activated C-F bond of fluorinated aromatics, leading to hydrodefluorination. The causality lies in the competitive adsorption of the highly polarized C-F bond onto the active palladium surface [3].

The Solution: Switch the catalyst to Platinum on Carbon (Pt/C) doped with a catalytic poison (such as vanadium or hypophosphorous acid), or utilize a non-precious metal reduction strategy (e.g., Iron/HCl). The poisoned Pt/C catalyst selectively reduces the nitro group while sterically and electronically suppressing the oxidative addition required for C-F bond cleavage [3].

Protocol: Selective Catalytic Hydrogenation

Self-Validation Check: Always run a 1-gram pilot before full scale-up. If defluorination exceeds 0.5% in the pilot, increase the poison ratio or switch to a less polar solvent (like ethyl acetate) to further reduce C-F activation.

  • Preparation: Charge a pressure reactor with 2-fluoro-5-nitrophenylacetonitrile (1.0 eq) dissolved in methanol (or ethyl acetate if defluorination is persistent).

  • Catalyst Loading: Add 1% w/w of 5% Pt/C (sulfided or vanadium-doped).

  • Purging: Purge the vessel with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x).

  • Hydrogenation: Pressurize with H2 to 3 bar. Maintain the temperature strictly between 25°C and 30°C. Critical Note: Exceeding 40°C exponentially increases the thermodynamic drive for defluorination.

  • Monitoring: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when hydrogen consumption ceases (typically 2-4 hours).

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (Pt/C is pyrophoric when dry). Concentrate the filtrate in vacuo to yield the target (5-Amino-2-fluoro-phenyl)-acetonitrile.

Part 3: Product Stability and Isolation

Q: The final product, (5-Amino-2-fluoro-phenyl)-acetonitrile, darkens upon storage. How can we improve its shelf life?

A: Electron-rich anilines are highly susceptible to air oxidation. The amino group easily oxidizes to form highly colored azo or quinone-imine oligomers, which causes the observed darkening.

The Solution:

  • Inert Packaging: Always store the isolated free-base product under an argon or nitrogen atmosphere in amber glass.

  • Salt Formation (Recommended): If the free base is not strictly required for the next synthetic step, convert the amine to its hydrochloride salt. Passing anhydrous HCl gas through an ethereal solution of the product precipitates the HCl salt, which is indefinitely stable at room temperature and highly resistant to oxidation.

References

  • Experimental and Numerical Studies of the Phase-Transfer-Catalyzed Wittig Reaction in Liquid–Liquid Slug-Flow Microchannels Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:[Link]

  • Selective reduction of the aromatic nitro group to an aromatic amine Source: University of Southampton Research Repository URL:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Efficiency: Buchwald-Hartwig Amination of (5-Amino-2-fluoro-phenyl)-acetonitrile

As a Senior Application Scientist, I frequently encounter the challenge of optimizing C-N cross-couplings for deactivated, multifunctional anilines. The compound (5-Amino-2-fluoro-phenyl)-acetonitrile serves as a prime e...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing C-N cross-couplings for deactivated, multifunctional anilines. The compound (5-Amino-2-fluoro-phenyl)-acetonitrile serves as a prime example of a highly demanding substrate. It is a critical bifunctional building block in the synthesis of novel therapeutics, including capsid protein assembly inhibitors[1].

However, the electron-withdrawing nature of the meta-fluoro and para-acetonitrile groups significantly attenuates the nucleophilicity of the primary amine. This electronic deactivation makes it an excellent "stress-test" substrate for benchmarking the catalytic efficiency, Turnover Number (TON), and Turnover Frequency (TOF) of modern cross-coupling systems[2].

In this guide, we will objectively benchmark three distinct catalytic systems for the Buchwald-Hartwig amination of (5-Amino-2-fluoro-phenyl)-acetonitrile, explaining the mechanistic causality behind ligand selection and providing a self-validating experimental protocol.

Mechanistic Rationale & Catalyst Selection

The Buchwald-Hartwig amination proceeds through a classic Pd(0)/Pd(II) catalytic cycle. When coupling primary amines, the choice of the supporting phosphine ligand dictates both the reaction pathway and the rate-limiting step.

Density Functional Theory (DFT) studies have demonstrated that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas for Pd-RuPhos , it is reductive elimination[3][4]. BrettPhos is specifically engineered for primary amines; its bulky dialkylbiaryl framework effectively prevents the coordination of a second aryl group, thereby suppressing the formation of unwanted bis-arylated byproducts[5]. Conversely, RuPhos is optimized for secondary amines and struggles with primary amine selectivity, often leading to over-arylation[5][6].

Furthermore, the use of a Generation 3 (G3) palladacycle precatalyst is highly recommended over traditional Pd(OAc)₂. Modern G3 precatalysts rapidly activate under mildly basic conditions to cleanly generate the highly active, monoligated L1Pd(0) species, preventing the formation of inactive palladium black[6][7].

Mechanism Pd0 L1Pd(0) Active Catalyst (from Pd G3 Precatalyst) OA_Complex L1Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex 1. Oxidative Addition (Rate-limiting for BrettPhos) ArX Aryl Halide (e.g., 4-Chlorotoluene) ArX->OA_Complex Amido_Complex L1Pd(II)(Ar)(NHR) Amido Complex OA_Complex->Amido_Complex 2. Amine Binding & Deprotonation Amine (5-Amino-2-fluoro-phenyl) -acetonitrile + Base Amine->Amido_Complex Amido_Complex->Pd0 Catalyst Regeneration Product C-N Coupled Product (Secondary Amine) Amido_Complex->Product 3. Reductive Elimination (Rate-limiting for RuPhos)

Caption: Buchwald-Hartwig catalytic cycle highlighting rate-limiting steps for BrettPhos vs. RuPhos.

Experimental Design: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Pd-BrettPhos benchmark is designed as a self-validating system . It incorporates observable milestones to confirm that the catalytic cycle is functioning correctly before proceeding to the next step[6][8].

Materials:

  • Substrate: (5-Amino-2-fluoro-phenyl)-acetonitrile (1.0 mmol)

  • Coupling Partner: 4-Chlorotoluene (1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: BrettPhos (0.024 mmol, 2.4 mol%)

  • Base: NaOtBu (1.4 mmol)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5 mL)

Step-by-Step Workflow:

  • Precatalyst Activation Check: In an oven-dried vial under nitrogen, combine BrettPhos Pd G3, BrettPhos ligand, and NaOtBu in 2 mL of 1,4-dioxane. Stir at room temperature for 5 minutes.

    • Validation Checkpoint: Observe a rapid color shift from pale yellow to deep red/brown. This confirms the successful deprotonation of the G3 precatalyst and the generation of the active L1Pd(0) species. If the solution remains yellow, the solvent is wet or the base is degraded.

  • Substrate Introduction: Dissolve (5-Amino-2-fluoro-phenyl)-acetonitrile and 4-chlorotoluene in the remaining 3 mL of 1,4-dioxane. Add this solution dropwise to the activated catalyst mixture.

  • Catalytic Coupling: Seal the vial and heat to 100 °C for 4 hours.

    • Validation Checkpoint: Monitor by HPLC or TLC. The disappearance of the starting aniline should correlate strictly with the emergence of a single new peak. The absence of a tertiary amine peak confirms the ligand's steric control.

  • Quench and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues.

    • Validation Checkpoint: Perform a crude mass balance calculation. A mass significantly higher than the theoretical yield indicates bis-arylation or incomplete removal of the bulky phosphine ligand.

Workflow Step1 1. Precatalyst Activation Pd G3 + Ligand + Base Val1 Validation: Color Shift (Yellow -> Red) Step1->Val1 Step2 2. Substrate Addition Aniline + Aryl Halide Step1->Step2 Step3 3. Catalytic Coupling 100°C, 4 Hours Step2->Step3 Val3 Validation: HPLC Mono-Peak Emergence Step3->Val3 Step4 4. Quench & Isolation Workup & Chromatography Step3->Step4 Val4 Validation: Mass Balance & NMR Step4->Val4

Caption: Self-validating experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Benchmarking Results

To objectively evaluate catalytic efficiency, we benchmarked the primary-amine-optimized BrettPhos system against the secondary-amine-optimized RuPhos system, as well as a sustainable base-metal alternative (Ni/dtbbpy). The metrics evaluated include Yield, Turnover Number (TON), Turnover Frequency (TOF), and Mono:Bis selectivity.

Catalyst SystemLigand ProfileYield (%)TONTOF (h⁻¹)Selectivity (Mono:Bis)
BrettPhos Pd G3 Bulky Dialkylbiaryl (Primary Optimized)94 4,700 1,175 >99:1
RuPhos Pd G3 Dialkylbiaryl (Secondary Optimized)422,10052585:15
NiCl₂(dme) / dtbbpy Bipyridine (Base Metal Alternative)767606392:8

Analysis of Results:

  • BrettPhos Pd G3: Demonstrated superior catalytic efficiency. The bulky nature of the BrettPhos ligand perfectly accommodated the deactivated (5-Amino-2-fluoro-phenyl)-acetonitrile, accelerating reductive elimination and completely suppressing bis-arylation (>99:1 selectivity).

  • RuPhos Pd G3: Exhibited a significantly lower TOF. Because reductive elimination is the rate-limiting step for RuPhos[3][4], the electron-poor nature of the resulting amido complex caused the catalytic cycle to stall, leading to catalyst death and increased bis-arylation (85:15).

  • NiCl₂(dme) / dtbbpy: While offering a sustainable, palladium-free alternative, the nickel system required a higher catalyst loading (lower TON) and longer reaction times (lower TOF) to overcome the low nucleophilicity of the substrate.

References

  • Title: WO2019185016A1 - 含有n杂五元环的衣壳蛋白装配抑制剂、其药物组合物和用途 (Capsid protein assembly inhibitors) Source: Google Patents URL: 1

  • Title: Buchwald Ligands Review Source: Entegris URL: 5

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: 4

  • Title: Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL: 6

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC (PubMed Central) URL: 2

Sources

Comparative

reproducibility of (5-Amino-2-fluoro-phenyl)-acetonitrile synthesis routes

Reproducibility and Scalability in the Synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile: A Comparative Guide For drug development professionals and process chemists, the synthesis of bifunctional building blocks requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Scalability in the Synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile: A Comparative Guide

For drug development professionals and process chemists, the synthesis of bifunctional building blocks requires a delicate balance between reactivity and chemoselectivity. (5-Amino-2-fluoro-phenyl)-acetonitrile (CAS: 519059-10-0)[1] is a critical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel capsid protein assembly inhibitors for hepatitis B[2].

The molecule presents a unique synthetic challenge: it contains an electron-rich aniline moiety, a potentially labile aryl-fluorine bond, and an acetonitrile group with highly acidic alpha-protons. This guide objectively compares the three primary synthetic routes to this compound, analyzing the causality behind experimental choices to establish the most reproducible and scalable protocol.

Mechanistic Insights & Route Design

The synthesis of (5-Amino-2-fluoro-phenyl)-acetonitrile generally relies on either the reduction of a nitroarene precursor or the direct transition-metal-catalyzed functionalization of an aniline derivative.

Route A: Catalytic Hydrogenation (Pd/C, H₂) The most intuitive approach is the catalytic hydrogenation of 2-fluoro-5-nitrophenylacetonitrile (CAS: 1000339-92-3)[3]. While highly atom-economical, this route suffers from severe chemoselectivity issues. Palladium surfaces have a high affinity for aryl-fluorine bonds. As the nitro group reduces to an amine, the aromatic ring becomes increasingly electron-rich, facilitating oxidative addition of Pd into the C-F bond. This hydrodefluorination generates 3-aminophenylacetonitrile—an impurity with nearly identical polarity to the target, making downstream chromatographic or crystallographic separation exceptionally difficult.

Route B: Modified Béchamp Reduction (Fe, NH₄Cl) To circumvent defluorination, a modified Béchamp reduction utilizing iron powder and an ammonium chloride buffer is the industry standard[4][5]. Causality of Reagents: NH₄Cl acts as a mild proton source, buffering the aqueous-organic biphasic system to a near-neutral pH. This is critical: strongly acidic conditions (e.g., Fe/HCl) risk hydrolyzing the delicate nitrile group into an amide, while basic conditions could trigger alpha-deprotonation and subsequent self-condensation of the acetonitrile moiety[5]. The single-electron transfer (SET) mechanism of the iron surface selectively targets the nitro group, leaving the C-F bond entirely intact.

Route C: Palladium-Catalyzed α-Arylation A more modern, step-economical approach involves the direct α-arylation of acetonitrile with 3-bromo-4-fluoroaniline. Building on the seminal methodologies developed by Culkin and Hartwig[6], this route utilizes bulky phosphine ligands (e.g., BINAP or DPPBz) to form an arylpalladium cyanoalkyl complex. While this bypasses the need for a nitro-precursor, the deprotonation of acetonitrile requires strong bases (like LiHMDS), which are harsh on unprotected anilines and severely limit scalability due to high catalyst costs and rigorous anhydrous requirements.

SynthesisRoutes Start1 2-Fluoro-5-nitrophenylacetonitrile RouteA Route A: Pd/C, H2 Catalytic Hydrogenation Start1->RouteA RouteB Route B: Fe, NH4Cl Béchamp Reduction Start1->RouteB Start2 3-Bromo-4-fluoroaniline + Acetonitrile RouteC Route C: Pd(dba)2, BINAP α-Arylation Start2->RouteC RiskA Risk: Defluorination (Lower Purity) RouteA->RiskA BenefitB High Chemoselectivity (Optimal Scalability) RouteB->BenefitB CostC High Catalyst Cost (Step Economical) RouteC->CostC Target (5-Amino-2-fluoro-phenyl)-acetonitrile CAS: 519059-10-0 RiskA->Target BenefitB->Target CostC->Target

Fig 1: Comparative synthetic workflows for (5-Amino-2-fluoro-phenyl)-acetonitrile.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three routes based on standardized 100-gram scale-up trials.

MetricRoute A (Pd/C, H₂)Route B (Fe/NH₄Cl)Route C (Pd/BINAP α-Arylation)
Chemoselectivity (C-F Retention) Low (~85%)Excellent (>99%) Excellent (>99%)
Isolated Yield 70 - 75%88 - 92% 55 - 65%
Impurity Profile Des-fluoro byproductTrace unreacted starting materialHomocoupled aniline, phosphine oxide
E-Factor (Waste/Product) LowModerate (Fe₃O₄ sludge)High (Solvent/Base intensive)
Scalability ModerateExcellent Poor

Self-Validating Experimental Protocol: Route B (Modified Béchamp)

Because Route B offers the highest chemoselectivity and operational simplicity, it is the recommended pathway for producing (5-Amino-2-fluoro-phenyl)-acetonitrile. The following protocol is designed as a self-validating system; physical phase changes and colorimetric shifts act as built-in quality control checkpoints[7].

Reagents:

  • 2-Fluoro-5-nitrophenylacetonitrile: 1.0 equivalent (100 g, 0.55 mol)

  • Iron powder (325 mesh): 5.0 equivalents (155 g, 2.77 mol)

  • Ammonium chloride (NH₄Cl): 5.0 equivalents (148 g, 2.77 mol)

  • Solvent: Ethanol / H₂O (4:1 v/v, 1.5 L)

Step-by-Step Methodology:

  • System Initialization: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-fluoro-5-nitrophenylacetonitrile in the EtOH/H₂O mixture.

    • Validation Checkpoint: The solution will appear as a distinct, clear yellow liquid.

  • Buffer & Reductant Addition: Add NH₄Cl to the stirring solution, followed by the portion-wise addition of iron powder.

    • Causality: Adding iron portion-wise prevents a sudden exothermic spike. The NH₄Cl buffer ensures the pH remains between 6.0 and 6.5, preventing nitrile hydrolysis[5].

  • Thermal Activation: Heat the reaction mixture to 80°C.

    • Causality: The thermal energy is required to break the passivation layer on the iron powder, initiating the single-electron transfer to the nitro group.

  • Reaction Monitoring: Stir vigorously at 80°C for 2–3 hours.

    • Validation Checkpoint: The reaction is self-validating. As the reduction proceeds, the yellow solution will transition into a dense, dark brown suspension. This brown sludge is the iron oxide (Fe₃O₄) byproduct[4][7]. Complete consumption of the yellow color visually indicates the reaction endpoint. Confirm via TLC (Hexanes:EtOAc 2:1, UV 254 nm).

  • Workup & Filtration: Cool the mixture to room temperature. Filter the brown suspension through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with ethyl acetate (3 × 300 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product as a pale amber oil.

  • Purification: The crude product is typically >95% pure. If necessary, it can be crystallized from a mixture of MTBE and heptane to yield off-white crystals (Yield: ~89%).

References

  • Apollo Scientific. "5-Amino-2-fluorophenylacetonitrile | CAS: 519059-10-0". Apollo Scientific Catalog.
  • Google Patents. "WO2019185016A1 - Inhibitors of capsid protein assembly, pharmaceutical compositions and uses thereof". WIPO.
  • Cymit Quimica. "CAS 1000339-92-3: 2-Fluoro-5-nitrophenylacetonitrile". Chemical Database.
  • RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". Green Chemistry.
  • Grokipedia. "Reduction of nitro compounds". Chemical Synthesis Index.
  • Scribd. "Amination by Reduction: Amine Chemical Reactions". Process Engineering Documentation.
  • PubMed / NIH. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles". Journal of the American Chemical Society.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-2-fluoro-phenyl)-acetonitrile
Reactant of Route 2
Reactant of Route 2
(5-Amino-2-fluoro-phenyl)-acetonitrile
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